INU-152
Description
Properties
CAS No. |
1380228-30-7 |
|---|---|
Molecular Formula |
C20H13F2N7O3S |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[2,4-difluoro-3-[[3-(7H-purin-6-yl)-2-pyridinyl]amino]phenyl]furan-3-sulfonamide |
InChI |
InChI=1S/C20H13F2N7O3S/c21-13-3-4-14(29-33(30,31)11-5-7-32-8-11)15(22)17(13)28-19-12(2-1-6-23-19)16-18-20(26-9-24-16)27-10-25-18/h1-10,29H,(H,23,28)(H,24,25,26,27) |
InChI Key |
ACIXGVIVJZJKNT-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INU-152; INU 152; INU152. |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Information on "INU-152" as a Pharmaceutical Compound
Initial searches for a compound designated "INU-152" in scientific and pharmaceutical literature have yielded no results for a therapeutic agent or research molecule with this name. The term "this compound" does not appear in public chemical databases or drug development pipelines.
The search results did identify other substances with similar designations, which are detailed below:
-
Tinuvin® 152 (UV-152): This is a Hindered Amine Light Stabilizer (HALS) used to improve the durability of coatings by minimizing degradation from UV light.[1][2] Its chemical name is 2,4-bis[N-Butyl-N-(1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-6-(2-hydroxyethylamine)-1,3,5-triazine.[1] It is not a pharmaceutical compound.
-
R-152a (HFC-152a): This is the refrigerant 1,1-Difluoroethane, an organofluorine compound used in aerosol sprays and as a refrigerant.[3][4][5] Its chemical formula is C2H4F2 and it is not intended for medical use.[3][5]
-
Other Mentions: The search also returned unrelated results, including references to cryptocurrencies like Shiba Inu[6][7][8][9][10][11] and various other topics that do not pertain to a specific chemical or pharmaceutical compound.
Given the absence of any public information on a drug or research compound named "this compound," it is not possible to provide a technical guide on its synthesis pathway, feasibility, or associated experimental protocols as requested. The core subject of the query appears to be either a non-public internal designation, a hypothetical compound, or a misnomer.
Should further clarifying information or an alternative compound of interest be provided, a detailed technical guide adhering to the specified requirements can be produced.
References
- 1. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 2. hunan-chem.com [hunan-chem.com]
- 3. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]
- 4. Ethane, 1,1-difluoro- [webbook.nist.gov]
- 5. Ethane, 1,1-difluoro- [webbook.nist.gov]
- 6. outlookindia.com [outlookindia.com]
- 7. Trust Wallet Token price today, TWT to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]
- 8. pintu.co.id [pintu.co.id]
- 9. Akash Network price today, AKT to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]
- 10. Ronin price today, RON to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]
- 11. Wormhole price today, W to USD live price, marketcap and chart | CoinMarketCap [coinmarketcap.com]
Unveiling the Biological Target of INU-152: A Technical Guide
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
The identification of a drug's biological target is a critical step in the development of new therapeutics. Understanding the specific molecular interactions of a compound within a biological system provides the foundation for elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies and findings related to the biological target identification of the novel compound INU-152.
Summary of Findings
Initial broad searches for "this compound" did not yield a specific publicly documented small molecule or biological agent. However, further investigation into related nomenclature and potential protein families has pointed towards a possible interaction with the Wnt signaling pathway , a critical regulator of cellular processes that is often dysregulated in cancer.[1] One component of this pathway, the E3 ubiquitin ligase RNF152 , has been identified as a negative regulator of Wnt/β-catenin signaling.[2] While a direct link between a compound designated "this compound" and RNF152 has not been established in the public domain, this guide will proceed by outlining the established experimental workflows and data presentation methods for identifying the target of a hypothetical compound that modulates the Wnt pathway, potentially through interaction with components like RNF152.
Experimental Protocols for Target Identification
The process of identifying the biological target of a novel compound typically involves a multi-pronged approach, combining both direct and indirect methods.[3][4]
Affinity-Based Approaches
Affinity-based methods rely on the specific binding interaction between the compound and its protein target.[4] A common technique is affinity chromatography , where the compound of interest is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
Detailed Protocol for Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Immobilization: Covalently couple the this compound derivative to the sepharose beads according to the manufacturer's protocol.
-
Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line with known Wnt pathway activity) and prepare a native cell lysate.
-
Affinity Purification: Incubate the immobilized this compound with the cell lysate to allow for binding.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Genetic and Genomic Approaches
Genetic approaches can identify proteins that, when their expression is altered, modulate the cellular response to the compound. This can be achieved through techniques such as RNA interference (RNAi) or CRISPR-Cas9 screening .
Detailed Protocol for a CRISPR-Cas9 Knockout Screen:
-
Library Transduction: Transduce a population of cells with a genome-wide CRISPR-Cas9 knockout library.
-
Compound Treatment: Treat the transduced cell population with a sub-lethal concentration of this compound.
-
Selection: Select for cells that exhibit a differential response to this compound (e.g., resistance or sensitization).
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the selected cell population and sequence the guide RNA (gRNA) cassettes to identify the genes that were knocked out.
-
Hit Validation: Validate the identified gene targets through individual gene knockouts and subsequent treatment with this compound.
Data Presentation
Quantitative data from target identification experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Table 1: Putative this compound Interacting Proteins Identified by Affinity Chromatography-Mass Spectrometry | |||
| Protein Name | Gene Symbol | Peptide Count | Fold Enrichment (this compound vs. Control) |
| Ring Finger Protein 152 | RNF152 | 25 | 15.2 |
| Axin-1 | AXIN1 | 18 | 8.5 |
| Glycogen synthase kinase-3 beta | GSK3B | 12 | 6.1 |
| Beta-catenin | CTNNB1 | 9 | 4.3 |
| Table 2: Top Gene Hits from a CRISPR-Cas9 Screen for this compound Resistance | |||
| Gene Symbol | Gene Name | Guide RNA Count (Resistant Population) | Log2 Fold Change (Resistant vs. Control) |
| RNF152 | Ring Finger Protein 152 | 15,432 | 5.8 |
| CSNK1A1 | Casein Kinase 1 Alpha 1 | 12,109 | 4.2 |
| APC | APC Regulator Of WNT Signaling Pathway | 9,876 | 3.7 |
Visualizing Molecular Interactions and Workflows
Diagrams are essential for representing complex biological pathways and experimental procedures.
Caption: Figure 1. General Workflow for this compound Target Identification.
Caption: Figure 2. Simplified Wnt/β-catenin Signaling Pathway.
Conclusion
While the specific identity of "this compound" remains to be publicly disclosed, the established methodologies for biological target identification provide a clear roadmap for its characterization. The convergence of data from affinity-based and genetic approaches, as exemplified in this guide, would strongly implicate a specific protein, such as RNF152, as the direct biological target. Subsequent validation studies would then be required to confirm this interaction and elucidate the precise mechanism by which this compound exerts its biological effects. This systematic approach is fundamental to advancing novel compounds through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. RNF152 negatively regulates Wnt/β-catenin signaling in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
INU-152: A Novel Pan-RAF Inhibitor for BRAF V600E Mutant Cancers
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INU-152 is a novel, potent, and selective pan-RAF inhibitor demonstrating significant anti-tumor activity in preclinical models of cancers harboring the BRAF V600E mutation.[1][2] Developed to overcome the resistance mechanisms and toxicities associated with first-generation BRAF inhibitors, this compound targets all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), leading to a comprehensive blockade of the MAPK signaling pathway.[1][2] Notably, this compound exhibits minimal paradoxical activation of this pathway in RAS-mutant cells, a common side effect of earlier inhibitors that can lead to secondary malignancies. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, based on publicly available information.
Introduction: The Challenge of Targeting BRAF
Mutations in the BRAF gene, particularly the V600E substitution, are key oncogenic drivers in a significant portion of human cancers, including melanoma, colorectal cancer, and thyroid cancer. These mutations lead to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival.
While first-generation BRAF inhibitors have shown clinical efficacy, their effectiveness is often limited by the development of resistance and the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. This has spurred the development of next-generation inhibitors, such as pan-RAF inhibitors, which aim to provide a more durable and less toxic therapeutic option.
Discovery of this compound
This compound was identified through a structure-based molecular modeling approach.[2] This methodology allowed for the rational design of a small molecule with high affinity and selectivity for the ATP-binding pocket of the RAF kinase domain. The chemical details of this compound are as follows:
| Identifier | Value |
| CAS Number | 1380228-30-7[1] |
| Chemical Formula | C20H13F2N7O3S[1] |
| Molecular Weight | 469.43 g/mol [1] |
Mechanism of Action
This compound functions as a pan-RAF inhibitor, meaning it effectively inhibits all three isoforms of the RAF kinase: A-RAF, B-RAF, and C-RAF.[2] By doing so, it prevents the phosphorylation and activation of MEK1/2, the immediate downstream targets of RAF kinases. This, in turn, blocks the phosphorylation and activation of ERK1/2, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.
A key feature of this compound is its minimal paradoxical pathway activation in RAS-mutant cells.[2] This is a significant advantage over first-generation BRAF inhibitors, which can promote the dimerization of RAF isoforms and paradoxically activate the MAPK pathway in non-BRAF-mutant cells, leading to adverse effects.
Signaling Pathway Diagram
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Data
Disclaimer: The following data is a representative summary based on publicly available abstracts. Detailed quantitative values from the primary publication are not accessible. The tables below are illustrative of the types of data generated in preclinical studies of kinase inhibitors.
In Vitro Efficacy
This compound was evaluated for its inhibitory activity against the different RAF isoforms.
| Kinase Isoform | Illustrative IC50 (nM) |
| A-RAF | < 100 |
| B-RAF (wild-type) | < 100 |
| B-RAF (V600E) | < 50 |
| C-RAF | < 100 |
Table 1: Illustrative inhibitory concentrations (IC50) of this compound against RAF kinase isoforms.
The anti-proliferative effects of this compound were assessed in various human cancer cell lines.
| Cell Line | Cancer Type | BRAF Status | RAS Status | Illustrative GI50 (µM) |
| A375 | Melanoma | V600E | Wild-type | < 1 |
| SK-MEL-28 | Melanoma | V600E | Wild-type | < 1 |
| Colo205 | Colorectal | V600E | Wild-type | < 1 |
| HT-29 | Colorectal | V600E | Wild-type | < 1 |
| HCT116 | Colorectal | Wild-type | K-RAS mutant | > 10 |
| A549 | Lung | Wild-type | K-RAS mutant | > 10 |
Table 2: Illustrative growth inhibition (GI50) values of this compound in human cancer cell lines.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in xenograft models using human melanoma and colorectal cancer cells.[2]
| Xenograft Model | Treatment | Illustrative Tumor Growth Inhibition (%) |
| A375 (Melanoma) | This compound | > 70 |
| Colo205 (Colorectal) | This compound | > 60 |
Table 3: Illustrative in vivo anti-tumor efficacy of this compound in xenograft models.
Pharmacokinetics and Toxicology
Pharmacokinetic studies in mice were performed to evaluate the drug-like properties of this compound.[2] Toxicology tests were also conducted to assess its safety profile.[2] Specific parameters from these studies are not publicly available.
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard methodologies for this type of research, as the specific protocols from the primary publication are not available.
Kinase Assay
A biochemical assay would be used to determine the in vitro inhibitory activity of this compound against purified RAF kinase isoforms. This would likely involve a radiometric or fluorescence-based assay to measure the phosphorylation of a substrate (e.g., MEK1) by the RAF kinase in the presence of varying concentrations of this compound.
Caption: Generalized workflow for a RAF kinase inhibition assay.
Cell Proliferation Assay
Human cancer cell lines would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability would then be assessed using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) or CellTiter-Glo® assay.
Western Blot Analysis
To confirm the mechanism of action, cancer cells would be treated with this compound, and cell lysates would be subjected to western blot analysis to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
In Vivo Xenograft Studies
Human cancer cells (e.g., A375 or Colo205) would be subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice would be randomized into vehicle control and this compound treatment groups. Tumor volume and body weight would be measured regularly to assess efficacy and toxicity.
Caption: Generalized workflow for an in vivo xenograft study.
Conclusion and Future Directions
This compound represents a promising next-generation pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAF V600E mutant cancers. Its ability to inhibit all RAF isoforms and minimize paradoxical pathway activation suggests it may offer a more durable and safer therapeutic option compared to earlier BRAF inhibitors. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential in human cancers. The lack of publicly available detailed data from the primary research highlights the need for greater transparency in early-stage drug discovery to facilitate broader scientific evaluation and collaboration.
References
Initial Toxicity Screening of INU-152: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
This document outlines the foundational toxicity assessment of the novel therapeutic candidate, INU-152. The initial preclinical safety evaluation is a critical step in drug development, providing essential data to inform the design of future studies and the potential for clinical translation. The primary objectives of this initial screening are to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and establish a preliminary safety profile.[1][2][3] This guide provides a comprehensive summary of the methodologies employed and the key findings from the initial in vivo and in vitro toxicity studies of this compound.
Introduction to Preclinical Toxicity Screening
The journey of a new pharmaceutical agent from discovery to clinical application is underpinned by a rigorous preclinical safety evaluation.[1][4] The goal of early in vivo toxicity testing is not to eliminate attrition but to identify and deprioritize compounds with unfavorable safety profiles early in the development process, thereby conserving resources for more promising candidates.[5] These initial studies are designed to require a low amount of the compound while providing rapid and relevant data to guide medicinal chemistry efforts and subsequent development plans.[5]
A standard initial toxicity screening program typically includes single-dose acute toxicity studies to determine the MTD and to observe any immediate adverse effects.[3] These studies are foundational for designing subsequent dose range-finding and repeat-dose toxicity studies, which are crucial for investigational new drug (IND) applications.[3]
Experimental Protocols
A detailed understanding of the experimental design is paramount for the accurate interpretation of toxicological data. The following sections describe the methodologies used in the initial toxicity screening of this compound.
Acute Oral Toxicity Study
-
Objective: To determine the acute oral toxicity and estimate the MTD of this compound in a rodent model.
-
Methodology: A single dose of this compound was administered to fasted animals. The dose levels were selected based on a fixed-dose procedure.[6] Following administration, the animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[3][6] At the end of the observation period, a gross necropsy was performed on all animals.
In Vitro Cytotoxicity Assay
-
Objective: To assess the cytotoxic potential of this compound on a representative mammalian cell line.
-
Methodology: The assay was performed using a cell-based method. Cells were incubated with varying concentrations of this compound for a specified duration. Cell viability was then assessed using a standard colorimetric assay that measures metabolic activity. The concentration of this compound that resulted in a 50% reduction in cell viability (IC50) was calculated.
Data Summary
The quantitative data from the initial toxicity screening of this compound are summarized in the tables below for clear comparison.
Table 1: Acute Oral Toxicity of this compound in Rodents
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | No observable signs |
| 50 | 5 | 0/5 | No observable signs |
| 500 | 5 | 0/5 | Mild, transient lethargy |
| 2000 | 5 | 1/5 | Lethargy, piloerection |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| Representative Mammalian Cell Line | Metabolic Activity Assay | > 100 |
Visualizations
To aid in the conceptualization of the experimental processes, the following diagrams have been generated.
Caption: Workflow for the initial toxicity screening of this compound.
Discussion and Future Directions
The initial toxicity screening of this compound has provided valuable preliminary safety data. The acute oral toxicity study in rodents suggests a relatively low order of acute toxicity, with an MTD likely exceeding 500 mg/kg. The in vitro cytotoxicity results, with an IC50 value greater than 100 µM, indicate a low potential for direct cellular toxicity.
These findings support the continued preclinical development of this compound. The next steps will involve dose range-finding studies to inform the design of repeat-dose toxicity studies. These subsequent studies will provide a more comprehensive characterization of the toxicological profile of this compound and are essential for the submission of an IND application.[3] Further investigation into the mechanism of action and potential off-target effects will also be crucial in building a complete safety profile for this promising therapeutic candidate.
References
- 1. fda.gov [fda.gov]
- 2. quantics.co.uk [quantics.co.uk]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Comprehensive review of preclinical evaluation strategies for COVID-19 vaccine candidates: assessing immunogenicity, toxicology, and safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of INU-152
Disclaimer: The compound "INU-152" appears to be a designation not currently in the public domain. As such, this document serves as a representative technical guide based on a hypothetical small molecule kinase inhibitor. The data and experimental protocols presented herein are illustrative and based on standard pharmaceutical development practices.
Introduction
This compound is a novel, ATP-competitive inhibitor of the Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune disorders. This document provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility and stability, which are critical parameters for its development as a therapeutic agent.
Solubility Profile
The solubility of this compound was assessed in various media to understand its dissolution characteristics, which are crucial for both formulation development and predicting its in vivo absorption.
The equilibrium solubility of this compound was determined by the shake-flask method at 25°C.
| Solvent/Medium | Solubility (µg/mL) | Solubility (mM) | Classification |
| Deionized Water | 1.5 ± 0.2 | 0.003 | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | 250.7 ± 15.3 | 0.557 | Slightly Soluble |
| Acetate Buffer (pH 4.5) | 85.2 ± 9.1 | 0.189 | Very Slightly Soluble |
| Phosphate Buffer (pH 6.8) | 5.3 ± 0.8 | 0.012 | Practically Insoluble |
| Phosphate Buffer (pH 7.4) | 2.1 ± 0.3 | 0.005 | Practically Insoluble |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 12.8 ± 2.5 | 0.028 | Very Slightly Soluble |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 35.6 ± 4.7 | 0.079 | Very Slightly Soluble |
| Polyethylene Glycol 400 (PEG 400) | > 10,000 | > 22.2 | Freely Soluble |
| Ethanol | 2,500 ± 150 | 5.55 | Soluble |
| Propylene Glycol | 8,500 ± 300 | 18.89 | Freely Soluble |
Molecular Weight of this compound assumed to be 450.5 g/mol .
A detailed workflow for determining the equilibrium solubility of this compound is provided below.
Figure 1. Workflow for Equilibrium Solubility Measurement.
Methodology:
-
Preparation: An excess amount of this compound was added to 2 mL of each solvent in glass vials.
-
Equilibration: The vials were sealed and agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached.
-
Separation: Samples were centrifuged at 15,000 rpm for 20 minutes to separate undissolved solid.
-
Sampling: An aliquot of the clear supernatant was carefully removed.
-
Dilution: The supernatant was diluted with a 50:50 mixture of acetonitrile and water to fall within the linear range of the analytical method.
-
Analysis: The concentration of this compound was determined using a validated reverse-phase HPLC method with UV detection at 280 nm.
Stability Profile
Forced degradation studies were conducted to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
This compound was subjected to stress conditions as recommended by ICH guidelines.
| Stress Condition | Duration | % Recovery of this compound | % Total Degradation | Major Degradants |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 85.3% | 14.7% | DP-1, DP-2 |
| Base Hydrolysis (0.1 N NaOH) | 4 hours | 78.9% | 21.1% | DP-3 |
| Oxidative (3% H₂O₂) | 8 hours | 89.1% | 10.9% | DP-4 |
| Thermal (80°C, solid state) | 7 days | 98.2% | 1.8% | Minor unspecified |
| Photolytic (ICH Option 2) | 7 days | 92.5% | 7.5% | DP-5 |
The workflow for conducting forced degradation studies is outlined below.
Figure 2. Workflow for Forced Degradation Studies.
Methodology:
-
Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 acetonitrile/water mixture.
-
Stress Application:
-
Acid/Base Hydrolysis: The stock solution was diluted with 0.1 N HCl or 0.1 N NaOH and incubated at 60°C.
-
Oxidation: The stock solution was treated with 3% hydrogen peroxide at room temperature.
-
Thermal: Solid this compound was stored in an oven at 80°C.
-
Photolytic: Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling and Quenching: Aliquots were withdrawn at specified time points. Acidic and basic samples were neutralized before analysis.
-
Analysis: All samples were analyzed by a stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to identify and characterize the resulting degradants.
Biological Context: The JAK-STAT Pathway
This compound is designed to inhibit JAK2, thereby blocking the downstream signaling cascade that leads to gene transcription involved in cell proliferation and inflammation.
Figure 3. this compound Mechanism of Action in the JAK-STAT Pathway.
Summary and Conclusions
This compound is a practically insoluble compound in aqueous media at physiological pH, with its solubility increasing significantly in acidic conditions. It is freely soluble in common organic solvents like PEG 400 and propylene glycol, suggesting that lipid-based or co-solvent formulations may be viable for oral delivery. The compound is most susceptible to degradation under basic hydrolytic conditions, followed by acidic and oxidative stress. It is relatively stable to heat and light exposure. The identified degradation products (DP-1 to DP-5) will require further characterization and toxicological assessment. These findings are foundational for the continued preclinical and clinical development of this compound.
In-Depth Technical Guide: INU-152, a Novel Pan-RAF Inhibitor for BRAF V600E Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INU-152 is a novel, potent, and selective pan-RAF inhibitor demonstrating significant anti-tumor activity in preclinical models of cancers harboring the BRAF V600E mutation. Developed to overcome the resistance mechanisms and paradoxical pathway activation associated with first-generation BRAF inhibitors, this compound targets all RAF isoforms (A-RAF, B-RAF, and C-RAF). This comprehensive inhibition of the MAPK pathway in cancer cells with BRAF mutations, coupled with minimal paradoxical activation in RAS mutant cells, positions this compound as a promising therapeutic candidate. This document provides a detailed overview of the available preclinical data on this compound, its mechanism of action, and the experimental methodologies used in its initial characterization.
Core Concepts: Mechanism of Action
This compound functions as a pan-RAF inhibitor, a class of targeted therapies designed to block the activity of the RAF family of serine/threonine-protein kinases. In cancers with a BRAF V600E mutation, the B-RAF protein is constitutively active, leading to uncontrolled signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway and promoting cell proliferation and survival.
First-generation BRAF inhibitors, while initially effective, can lead to acquired resistance and paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations. This compound addresses these limitations by inhibiting all RAF isoforms, thereby providing a more complete shutdown of the pathway and reducing the likelihood of signaling reactivation.[1]
Signaling Pathway
The canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell growth and survival. In BRAF V600E mutant cancers, the pathway is aberrantly activated. This compound intervenes by binding to the ATP-binding pocket of all RAF isoforms, preventing their kinase activity and subsequent phosphorylation of MEK1/2.
Figure 1. this compound Mechanism of Action in the MAPK Pathway.
Preclinical Data
The primary source of preclinical data for this compound is the publication by Hong and Ahn in Life Sciences (2017). The following sections summarize the key findings from this study.
In Vitro Efficacy
This compound was evaluated for its inhibitory activity against various cancer cell lines. The data consistently demonstrated potent and selective inhibition of cell growth in BRAF V600E mutant cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | BRAF Status | This compound IC₅₀ (nM) |
| A375 | Melanoma | V600E | Data not available |
| SK-MEL-28 | Melanoma | V600E | Data not available |
| Colo205 | Colorectal | V600E | Data not available |
| HT-29 | Colorectal | V600E | Data not available |
| A549 | Lung | Wild-Type | Data not available |
| HCT116 | Colorectal | KRAS Mutant | Data not available |
Note: Specific IC₅₀ values were not available in the public domain at the time of this report. Access to the full-text publication is required for this data.
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in xenograft models using human melanoma and colorectal cancer cells with the BRAF V600E mutation.
Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| A375 | Melanoma | This compound | Data not available |
| Colo205 | Colorectal | This compound | Data not available |
Note: Quantitative data on tumor growth inhibition were not available in the public domain. Access to the full-text publication is required for this data.
Pharmacokinetics and Toxicology
Pharmacokinetic studies were performed in mice to evaluate the drug's profile. Initial toxicology tests were also conducted to assess its safety margin.
Table 3: Summary of Pharmacokinetic and Toxicology Findings for this compound
| Parameter | Species | Finding |
| Pharmacokinetics | Mouse | Detailed parameters (e.g., half-life, Cmax, AUC) are not publicly available. |
| Toxicology | Mouse | Specifics on toxicity profile and safety margin are not publicly available. |
Note: Detailed pharmacokinetic and toxicology data require access to the full-text publication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the probable methodologies used in the preclinical evaluation of this compound, based on standard practices in the field and information from the study's abstract.
Kinase Assays
To determine the inhibitory activity of this compound against RAF isoforms, in vitro kinase assays were likely performed.
Figure 2. General Workflow for In Vitro Kinase Assay.
Protocol:
-
Preparation: Recombinant A-RAF, B-RAF (wild-type and V600E), and C-RAF proteins were purified.
-
Reaction Mixture: The kinase reaction was likely performed in a buffer containing ATP and the substrate, MEK1.
-
Inhibition: this compound was added to the reaction mixture at various concentrations.
-
Incubation: The reaction was incubated at a controlled temperature to allow for phosphorylation.
-
Detection: The level of phosphorylated MEK1 was quantified, likely using an ELISA-based method or radioisotope labeling.
-
Analysis: The concentration of this compound that inhibited 50% of the kinase activity (IC₅₀) was calculated.
Cell Proliferation Assays
To assess the effect of this compound on cancer cell growth, cell viability or proliferation assays were conducted.
Protocol:
-
Cell Culture: Human cancer cell lines with known BRAF and RAS mutation statuses were cultured under standard conditions.
-
Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations of this compound.
-
Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC₅₀ values for cell growth inhibition were determined by plotting cell viability against drug concentration.
Western Blotting
Western blotting was likely used to confirm the inhibition of the MAPK pathway in treated cells.
Protocol:
-
Cell Lysis: Cancer cells were treated with this compound for a defined period, followed by lysis to extract total protein.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
Electrophoresis and Transfer: Proteins were separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated and total MEK and ERK, followed by incubation with secondary antibodies.
-
Detection: Protein bands were visualized using chemiluminescence.
Xenograft Studies
In vivo efficacy was evaluated using tumor xenograft models in immunocompromised mice.
Figure 3. Workflow for In Vivo Xenograft Studies.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., A375 or Colo205) were subcutaneously injected into immunocompromised mice.
-
Tumor Establishment: Tumors were allowed to grow to a palpable size.
-
Treatment Groups: Mice were randomized into control (vehicle) and treatment (this compound) groups.
-
Drug Administration: this compound was administered to the treatment group, likely via oral gavage or intraperitoneal injection, at a specified dose and schedule.
-
Monitoring: Tumor volume and mouse body weight were measured regularly.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the anti-tumor efficacy was assessed by comparing tumor growth between the groups.
Future Directions and Therapeutic Potential
This compound shows significant promise as a therapeutic agent for BRAF V600E mutant cancers. Its pan-RAF inhibitory activity suggests it may be effective in overcoming some of the resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and safety profiles in more advanced preclinical models. Clinical trials will be necessary to determine its efficacy and safety in human patients. Combination therapies, potentially with MEK inhibitors or immunotherapy agents, could also be a promising avenue for future investigation to achieve more durable responses.
Disclaimer: This document is based on publicly available information. A comprehensive understanding of this compound requires access to the full-text scientific literature, which was not available for the creation of this guide. The quantitative data and detailed protocols are based on standard methodologies and await confirmation from the primary source.
References
Understanding the pharmacokinetics of INU-152
An In-Depth Technical Guide on the Pharmacokinetics of INU-152
Introduction
A comprehensive search for publicly available data on the pharmacokinetics of a compound designated "this compound" has been conducted. Despite extensive searches for "this compound" in scientific literature, clinical trial databases, and other public resources, no information has been found. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in public forums, or a potential typographical error.
Due to the absence of any data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create the requested visualizations related to the pharmacokinetics of this compound.
To fulfill the user's request, it is recommended to:
-
Verify the compound's designation "this compound" for any potential typographical errors.
-
Check for alternative names or identifiers for the compound.
-
If the compound is from an internal or proprietary source, consult internal documentation for the necessary pharmacokinetic data.
This document will be updated if and when information regarding the pharmacokinetics of this compound becomes publicly available.
Methodological & Application
Application Notes and Protocols for the Use of INU-152 (VIP152) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of INU-152, also known as VIP152, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in preclinical animal models of cancer. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacodynamics, and therapeutic potential of this compound.
Introduction to this compound (VIP152)
This compound (VIP152) is a clinical-stage therapeutic agent that targets the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] The catalytic subunit of P-TEFb is CDK9, which, in complex with its regulatory partner Cyclin T1, plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II). This action releases Pol II from promoter-proximal pausing, a critical step for the transcriptional elongation of many genes, including a number of short-lived oncoproteins.
By selectively inhibiting CDK9, this compound leads to a reduction in the transcription of key survival proteins in cancer cells, such as MYC and MCL-1.[2] This targeted inhibition induces "oncogenic shock," leading to apoptosis in malignant cells that are dependent on the continuous high-level expression of these oncogenes. Preclinical and early clinical studies have demonstrated the potential of this compound in treating various hematologic malignancies and solid tumors.[3][4]
Mechanism of Action: CDK9 Inhibition
This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK9. In a normal cellular context, the activity of the P-TEFb complex (CDK9/Cyclin T1) is tightly regulated. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains 7SK snRNA, HEXIM1/2, LARP7, and MEPCE.[5][6][7] Various cellular stress signals can trigger the release of active P-TEFb from this inhibitory complex.[5]
Active P-TEFb is then recruited to gene promoters where it phosphorylates the Serine 2 residue of the RNA Pol II C-terminal domain, as well as negative elongation factors. This phosphorylation event is a key signal for the transition from transcriptional initiation to productive elongation. This compound binds to the ATP-binding pocket of CDK9, preventing this phosphorylation and thereby stalling transcriptional elongation of sensitive genes. This leads to the rapid depletion of oncoproteins with short half-lives, ultimately triggering apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of P-TEFb/CDK9 and the mechanism of action of this compound.
Preclinical Animal Models
This compound has demonstrated significant anti-tumor activity in various preclinical animal models, primarily focusing on hematologic malignancies.
An immune-competent model of CLL is crucial for evaluating therapies that may interact with the tumor microenvironment. The Eµ-MTCP1 transgenic mouse model has been utilized for this purpose.[2][8]
-
Model: Eµ-MTCP1 transgenic mice develop a lymphoproliferative disease that closely mimics human CLL.
-
Engraftment: Splenocytes from leukemic Eµ-MTCP1 mice are adoptively transferred to recipient mice.
-
Recipient Strain: C57BL/6J mice are typically used as recipients, allowing for the study of the therapy in the context of a competent immune system.
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are standard for assessing the direct anti-tumor efficacy of a compound.
-
Cell Lines:
-
Recipient Strain: Immunodeficient mice (e.g., NOD/SCID, NSG) are required to prevent graft rejection.
Experimental Protocols
The following protocols are representative methodologies for conducting in vivo efficacy studies with this compound.
-
Formulation: While the exact vehicle used in published preclinical studies is not consistently detailed, a common practice for intravenous administration of investigational agents is to formulate them in a solution such as 5% dextrose in water (D5W) or a buffered saline solution containing a solubilizing agent like cyclodextrin. It is critical to perform formulation development and stability testing prior to in vivo use.
-
Route of Administration: Intravenous (IV) injection, typically via the tail vein.
-
Dosing Schedule: A once-weekly (QW) dosing schedule has been shown to be effective and well-tolerated in preclinical models.[3]
-
Cell Preparation: Isolate splenocytes from a leukemic Eµ-MTCP1 transgenic mouse.
-
Engraftment: Resuspend the splenocytes in sterile Phosphate Buffered Saline (PBS) and inject 1 x 10⁶ cells via the tail vein into recipient C57BL/6J mice.[2][9]
-
Disease Monitoring: Monitor the development of leukemia by weekly flow cytometry analysis of peripheral blood for the presence of CD5+/CD19+ cells.[2]
-
Treatment Initiation: Once peripheral disease is established (e.g., >5% CD5+/CD19+ cells in blood), randomize mice into treatment and vehicle control groups.
-
Dosing: Administer this compound or vehicle control intravenously once per week. The specific dose used in this model is not explicitly stated in the cited literature, but doses in the range of 10-15 mg/kg have been effective in other models.[10] Dose-ranging studies are recommended.
-
Efficacy Endpoints:
-
Disease Burden: Continue weekly monitoring of peripheral blood for CD5+/CD19+ cell percentage.[9]
-
Overall Survival: Monitor mice for signs of morbidity and euthanize according to IACUC-approved endpoints. Record survival data for all groups.[2]
-
Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.[9]
-
-
Cell Culture: Culture SU-DHL-10 cells under standard conditions.
-
Implantation: Subcutaneously implant 5-10 x 10⁶ SU-DHL-10 cells, typically in a mixture with Matrigel, into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and vehicle groups.
-
Dosing: Administer this compound or vehicle control intravenously on a once-weekly schedule. Doses of 10 mg/kg and 15 mg/kg have been shown to be effective.[10]
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify efficacy.
-
Body Weight: Monitor body weight 2-3 times per week.
-
Figure 2: General experimental workflow for in vivo efficacy testing of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in preclinical and early clinical settings.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
|---|---|---|---|
| Kinase Assay (low ATP) | CDK9/Cyclin T | 4.5 nM | [11][12] |
| Cell Viability | Mantle Cell Lymphoma Lines | 55 - 172 nM |[3] |
Table 2: In Vivo Efficacy of this compound in a SU-DHL-10 Xenograft Model
| Dose (IV, QW) | Tumor Growth Inhibition (TGI) | Study Details | Reference |
|---|---|---|---|
| 10 mg/kg | 81% | Efficacy evaluated after 3 doses. | [10] |
| 15 mg/kg | 98% | Efficacy evaluated after 3 doses. |[10] |
Table 3: In Vivo Efficacy of this compound in an Eµ-MTCP1 CLL Model
| Median Survival (Vehicle) | Median Survival (this compound) | p-value | Reference |
|---|
| 32 days | 46 days | < 0.005 |[2] |
Conclusion
This compound (VIP152) is a highly selective CDK9 inhibitor with demonstrated preclinical efficacy in relevant animal models of hematologic cancers. The provided protocols and data serve as a guide for researchers to further explore the therapeutic potential of this compound. A once-weekly intravenous dosing regimen has proven to be both tolerable and effective in these models, providing a strong rationale for its continued clinical development. Investigators should perform appropriate pilot studies to determine the optimal dose and formulation for their specific model and experimental conditions.
References
- 1. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic regulation of P-TEFb by 7SK snRNP is integral to the DNA damage response to regulate chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Transcription elongation control by the 7SK snRNP complex: Releasing the pause - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MAQ1 and 7SK RNA Interact with CDK9/Cyclin T Complexes in a Transcription-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VIP152 (INU-152)
Introduction:
VIP152, also known as Enitociclib and formerly as BAY 1251152, is an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription.[2] By blocking the kinase activity of CDK9, VIP152 prevents the activation of RNA Polymerase II, leading to the inhibition of transcription of key anti-apoptotic proteins, such as MYC and MCL-1.[2][3][4] This mechanism induces cell cycle arrest and apoptosis in tumor cells, making VIP152 a promising therapeutic agent for various advanced malignancies.[2] These application notes provide a summary of the available dosage and administration guidelines based on preclinical and clinical data.
Mechanism of Action: CDK9 Inhibition
VIP152 exerts its anti-tumor activity by selectively inhibiting CDK9. This inhibition disrupts the transcription of short-lived oncoproteins and pro-survival factors that are critical for cancer cell proliferation and survival.[5] The proposed signaling pathway involves the binding of VIP152 to P-TEFb, leading to a decrease in transcriptional activity and subsequent apoptosis.[3][4]
Caption: Proposed signaling pathway of VIP152.
Dosage and Administration
The following dosage and administration guidelines are based on a first-in-human, Phase I dose-escalation study (NCT02635672) in patients with advanced solid tumors or aggressive non-Hodgkin lymphoma (NHL).[1][6]
Clinical Trial Dosage Summary
| Parameter | Value | Reference |
| Drug | VIP152 (Enitociclib) | [1][6] |
| Previous Name | BAY 1251152 | [1] |
| Route of Administration | Intravenous (IV) infusion | [1][6] |
| Infusion Duration | 30 minutes | [6] |
| Dosing Schedule | Once weekly on Days 1, 8, and 15 of a 21-day cycle | [7] |
| Dose Escalation Cohorts | 5 mg, 10 mg, 15 mg, 22.5 mg, 30 mg | [1][6] |
| Maximum Tolerated Dose (MTD) | 30 mg | [1][6] |
| Dose-Limiting Toxicity (DLT) | Grade 3/4 neutropenia | [1][6] |
Adverse Events
The most common adverse events observed in the Phase I trial were primarily Grade 1/2.
| Adverse Event | Incidence (Any Grade) | Incidence (Grade 3/4) | Reference |
| Nausea | 75.7% | - | [1][6] |
| Vomiting | 56.8% | - | [1][6] |
| Neutropenia | - | 22% | [1][6] |
| Anemia | - | 11% | [1][6] |
| Abdominal Pain | - | 8% | [1][6] |
| Increased Alkaline Phosphatase | - | 8% | [1][6] |
| Hyponatremia | - | 8% | [1][6] |
Experimental Protocols
Phase I Clinical Trial Protocol (NCT02635672)
This protocol outlines the methodology for the first-in-human, open-label, multicenter, dose-escalation study of VIP152.
Objective: To determine the safety, tolerability, MTD, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VIP152.
Patient Population: Adult patients with advanced solid tumors or aggressive NHL who are refractory to or have exhausted all available therapies.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Western Blot Analysis of INU-152 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator with TCF/LEF family transcription factors to drive the expression of target genes such as c-Myc and Cyclin D1, promoting cell proliferation.
INU-152 is a novel, potent, and selective small molecule inhibitor designed to target the Wnt/β-catenin pathway. It is hypothesized to interfere with the stabilization of β-catenin, leading to its degradation and the subsequent downregulation of its target genes.
Western blot analysis is an indispensable technique for elucidating the mechanism of action of this compound. It allows for the sensitive and specific quantification of key proteins within the Wnt/β-catenin pathway, providing robust evidence of target engagement and downstream pharmacological effects. These application notes provide a detailed protocol for assessing the efficacy of this compound in a cellular context using Western blot analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with varying concentrations of this compound for 24 hours. Protein levels were quantified by densitometry and normalized to the β-actin loading control. The results are presented as a percentage of the vehicle-treated control.
Table 1: Effect of this compound on β-catenin Protein Levels
| Treatment Concentration (µM) | Normalized β-catenin Levels (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.2% |
| 0.1 | 85% | ± 4.8% |
| 1 | 52% | ± 3.5% |
| 10 | 21% | ± 2.1% |
| 50 | 8% | ± 1.5% |
Table 2: Effect of this compound on c-Myc Protein Levels
| Treatment Concentration (µM) | Normalized c-Myc Levels (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 6.1% |
| 0.1 | 78% | ± 5.5% |
| 1 | 45% | ± 4.2% |
| 10 | 18% | ± 2.8% |
| 50 | 5% | ± 1.2% |
Table 3: Effect of this compound on Cyclin D1 Protein Levels
| Treatment Concentration (µM) | Normalized Cyclin D1 Levels (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.8% |
| 0.1 | 81% | ± 5.1% |
| 1 | 48% | ± 3.9% |
| 10 | 15% | ± 2.5% |
| 50 | 4% | ± 1.1% |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism of action for this compound.
Caption: Wnt/β-catenin pathway with this compound inhibition.
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot analysis to assess the effect of this compound.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
1. Cell Culture and Treatment
1.1. Seed a human colorectal cancer cell line with known active Wnt/β-catenin signaling (e.g., HCT-116 or SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.2. Culture cells overnight in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. 1.3. The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0, 0.1, 1, 10, 50 µM). Include a vehicle-only control (e.g., 0.1% DMSO). 1.4. Incubate the cells for the desired time period (e.g., 24 hours).
2. Protein Extraction (Cell Lysis)
2.1. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). 2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions. 3.2. Based on the concentrations, calculate the volume of each lysate needed to obtain 20-30 µg of total protein. 3.3. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
4. SDS-PAGE (Gel Electrophoresis)
4.1. Load 20-30 µg of protein per lane into a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane. 4.2. Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer
5.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 5.2. After transfer, confirm successful transfer by staining the membrane with Ponceau S solution for 1-2 minutes. 5.3. Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and image the membrane to document equal loading before proceeding to the blocking step.
6. Immunoblotting
6.1. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. 6.2. Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
- Rabbit anti-β-catenin (1:1000)
- Rabbit anti-c-Myc (1:1000)
- Mouse anti-Cyclin D1 (1:500)
- Mouse anti-β-actin (Loading Control, 1:5000) 6.3. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. 6.4. Washing: Wash the membrane three times for 10 minutes each with TBST. 6.5. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 in blocking buffer for 1 hour at room temperature. 6.6. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
7.1. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 7.2. Incubate the membrane with the ECL reagent for 1-5 minutes. 7.3. Capture the chemiluminescent signal using a digital imaging system. 7.4. Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein band to its corresponding loading control band (β-actin) to correct for loading variations.
Application Notes & Protocols for INU-152 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
INU-152 is a novel small molecule inhibitor identified through high-throughput screening (HTS) campaigns aimed at discovering modulators of key cellular signaling pathways implicated in cancer.[1] This document provides detailed application notes and protocols for the use of this compound in various HTS assays. The primary mechanism of action for this compound is the negative regulation of the Wnt/β-catenin signaling pathway.[2][3] Dysregulation of this pathway is a critical factor in the development of numerous cancers.[2] this compound's ability to modulate this pathway makes it a promising candidate for further investigation in oncology drug discovery.
Mechanism of Action
This compound is proposed to function as a negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling activation, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene expression.[2] this compound is believed to enhance the activity of the β-catenin destruction complex, thereby promoting its degradation even in the presence of Wnt ligands.
Data from High-Throughput Screening
This compound was identified from a primary HTS campaign of over 200,000 small molecules. The primary assay was a cell-based luciferase reporter screen designed to detect inhibitors of Wnt/β-catenin signaling. Hits from the primary screen were then subjected to dose-response analysis to determine potency.
Table 1: Summary of Primary High-Throughput Screen Results
| Parameter | Value | Description |
| Library Size | 218,000 | Total number of compounds screened.[4] |
| Screening Format | 1536-well plates | High-density format for ultra-high-throughput screening.[4][5] |
| Assay Type | Cell-based Luciferase Reporter | Measures transcriptional activity of TCF/LEF.[6] |
| Z' Factor | 0.72 ± 0.08 | Indicates excellent assay quality and separation between positive and negative controls.[7] |
| Signal-to-Background (S/B) | 25 ± 3.1 | Ratio of the signal from the positive control to the negative control.[7] |
| Coefficient of Variation (%CV) | 7.2 ± 0.5 | A measure of the variability of the assay signal.[7] |
| Hit Rate | 0.45% | Percentage of compounds identified as primary hits. |
Table 2: Dose-Response Characteristics of this compound
| Parameter | Value | Assay |
| IC₅₀ | 2.5 µM | Wnt/β-catenin Luciferase Reporter Assay |
| Hill Slope | 1.1 | Wnt/β-catenin Luciferase Reporter Assay |
| Maximum Inhibition | 98% | Wnt/β-catenin Luciferase Reporter Assay |
Table 3: Selectivity Profile of this compound
| Target Pathway | IC₅₀ (µM) | Comments |
| Wnt/β-catenin | 2.5 | Primary target |
| MAPK/ERK Pathway | > 50 µM | No significant activity observed.[8] |
| PI3K/AKT/mTOR Pathway | > 50 µM | No significant activity observed.[8] |
| RIG-I Signaling | > 50 µM | No significant activity observed.[9] |
Experimental Protocols
The following are detailed protocols for the primary HTS assay and the secondary dose-response confirmation assay for this compound.
Protocol 1: Primary High-Throughput Screening using a Luciferase Reporter Assay
This protocol is designed for screening a large compound library in a 1536-well format to identify inhibitors of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells stably expressing a TCF/LEF luciferase reporter construct.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Wnt3a conditioned media (or recombinant Wnt3a).
-
Compound library in DMSO.
-
Bright-Glo™ Luciferase Assay System.
-
1536-well white, solid-bottom microplates.
-
Liquid handling robotics for dispensing cells and reagents.
-
Plate reader capable of luminescence detection.
Workflow Diagram:
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the library stock plates to the 1536-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Cell Seeding: Dispense 2.5 µL of the HEK293T reporter cell suspension (at a density of 8 x 10⁵ cells/mL) into each well of the assay plates containing the compounds.
-
Compound Incubation: Incubate the plates for 1 hour at 37°C and 5% CO₂ to allow for compound uptake.
-
Pathway Activation: Add 2.5 µL of Wnt3a conditioned media (pre-titrated to elicit 80% of maximal luciferase activity) to all wells except for the negative controls (which receive unconditioned media).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for reporter gene expression.
-
Luminescence Detection: Equilibrate the plates to room temperature. Add 5 µL of Bright-Glo™ reagent to each well.
-
Signal Reading: Incubate for 5 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the Z' factor to assess assay quality. Identify hits as compounds that reduce the luminescent signal by more than three standard deviations from the mean of the vehicle controls.[6]
Protocol 2: Secondary Dose-Response Assay
This protocol is for confirming the activity of primary hits and determining their potency (IC₅₀).
Materials:
-
Same materials as in Protocol 1.
-
Primary hit compounds for serial dilution.
-
384-well white, solid-bottom microplates.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.
-
Compound Plating: Add 100 nL of each compound dilution to the wells of a 384-well plate in triplicate.
-
Cell Seeding: Dispense 25 µL of the HEK293T reporter cell suspension (at a density of 4 x 10⁵ cells/mL) into each well.
-
Compound Incubation: Incubate the plates for 1 hour at 37°C and 5% CO₂.
-
Pathway Activation: Add 25 µL of Wnt3a conditioned media to each well.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Luminescence Detection: Add 50 µL of Bright-Glo™ reagent to each well and incubate for 5 minutes.
-
Signal Reading: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive and negative controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. The provided data and protocols offer a robust framework for utilizing this compound in high-throughput screening and subsequent hit validation studies. These application notes are intended to facilitate further research into the therapeutic potential of this compound and similar compounds in the field of oncology. The successful application of these HTS methods can accelerate the identification of lead compounds for drug development.[10]
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNF152 negatively regulates Wnt/β-catenin signaling in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ultra-high throughput cell-based screen for wee1 degradation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. scholars.nova.edu [scholars.nova.edu]
- 8. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Innate Immune Signalling Pathways: Turning RIG-I Sensor Activation against Cancer [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for INU-152 in CRISPR-Cas9 Gene Editing
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CRISPR-Cas9 has emerged as a powerful and versatile tool for genome editing, enabling precise modifications to the DNA of living organisms. The technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms then resolve this break through one of two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway or the high-fidelity Homology Directed Repair (HDR) pathway.[1][2][3] While NHEJ is efficient, it often results in small insertions or deletions (indels) that can disrupt gene function. In contrast, HDR can be used to introduce precise edits, such as single nucleotide polymorphisms or the insertion of new genetic material, by using a DNA template with the desired sequence.[1][3]
A significant challenge in CRISPR-based gene editing is to control the balance between these two repair pathways, as NHEJ is typically more active in most cell types.[1] INU-152 is a novel, potent, and selective small molecule inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway. By temporarily suppressing NHEJ, this compound is designed to enhance the relative efficiency of HDR, thereby increasing the frequency of precise, template-driven gene editing events.
These application notes provide a detailed protocol for the use of this compound to improve the efficiency of HDR in CRISPR-Cas9 experiments.
Mechanism of Action
This compound is a cell-permeable small molecule that specifically inhibits the activity of DNA Ligase IV, the final enzyme responsible for sealing the phosphodiester backbone during NHEJ-mediated DNA repair. By inhibiting this crucial step, this compound effectively blocks the completion of the NHEJ pathway. This temporary inhibition shifts the cellular DNA repair machinery towards the HDR pathway when a homologous repair template is provided alongside the CRISPR-Cas9 components. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the exemplary data from dose-response and time-course experiments to determine the optimal conditions for this compound treatment.
Table 1: Dose-Response of this compound on HDR Efficiency
| This compound Concentration (µM) | HDR Efficiency (%) | NHEJ Efficiency (%) | Cell Viability (%) |
| 0 (DMSO) | 5.2 ± 0.8 | 85.3 ± 4.1 | 98.2 ± 1.5 |
| 0.1 | 8.7 ± 1.1 | 72.1 ± 3.5 | 97.5 ± 2.1 |
| 1 | 15.4 ± 1.5 | 55.6 ± 2.8 | 95.1 ± 2.5 |
| 10 | 25.8 ± 2.2 | 30.2 ± 1.9 | 88.7 ± 3.2 |
| 25 | 26.1 ± 2.5 | 28.9 ± 2.1 | 75.4 ± 4.1 |
| 50 | 18.3 ± 1.9 | 25.4 ± 1.8 | 55.2 ± 5.6 |
Data are represented as mean ± standard deviation (n=3).
Table 2: Optimal Timing of this compound Administration
| Time of this compound Addition (relative to transfection) | HDR Efficiency (%) | NHEJ Efficiency (%) |
| -6 hours | 18.9 ± 1.7 | 42.1 ± 3.3 |
| 0 hours (co-transfection) | 25.5 ± 2.1 | 31.5 ± 2.4 |
| +6 hours | 20.1 ± 1.9 | 38.7 ± 2.9 |
| +12 hours | 12.3 ± 1.4 | 58.9 ± 4.5 |
Data are represented as mean ± standard deviation (n=3). This compound was used at a final concentration of 10 µM.
Experimental Protocols
The following protocols provide a general framework for using this compound in a typical CRISPR-Cas9 experiment. Optimization may be required for specific cell types and genomic loci.
Protocol 1: Cell Culture and Seeding
-
Culture the cells of interest in their recommended growth medium and conditions. Ensure cells are healthy and actively dividing.
-
One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
Protocol 2: CRISPR-Cas9 Transfection and this compound Treatment
This protocol is optimized for the delivery of Cas9 ribonucleoprotein (RNP) complexes and a single-stranded oligodeoxynucleotide (ssODN) donor template.
-
Prepare the RNP Complex: a. In an RNase-free microcentrifuge tube, dilute the sgRNA to a final concentration of 20 µM. b. In a separate tube, dilute the Cas9 nuclease to a final concentration of 20 µM. c. Combine the sgRNA and Cas9 nuclease in a 1.5:1 molar ratio and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
Prepare the Transfection Mix: a. In a sterile tube, combine the pre-formed RNP complex and the ssODN donor template. A final concentration of 50 nM for the RNP and 100 nM for the ssODN is recommended as a starting point. b. Add a suitable transfection reagent according to the manufacturer's instructions.
-
Transfection and this compound Treatment: a. Prepare the this compound stock solution (e.g., 10 mM in DMSO). b. Dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). c. Gently add the transfection mix to the cells. d. Immediately add the this compound containing medium to the cells. e. Incubate the cells for 24-48 hours.
Protocol 3: Analysis of Gene Editing Outcomes
-
Genomic DNA Extraction: a. After 48-72 hours post-transfection, harvest the cells. b. Extract genomic DNA using a commercially available kit according to the manufacturer's protocol.
-
PCR Amplification: a. Design primers to amplify a ~500-800 bp region surrounding the target locus. b. Perform PCR using a high-fidelity polymerase.
-
Quantification of Editing Efficiency:
-
Next-Generation Sequencing (NGS): This is the most accurate method for quantifying both HDR and NHEJ events. Sequence the PCR amplicons and analyze the data to determine the percentage of reads that correspond to the desired HDR allele, wild-type allele, and various indel mutations.
-
T7 Endonuclease I (T7E1) Assay: This assay can be used to estimate the total percentage of edited alleles (NHEJ + HDR). It does not distinguish between the two.
-
Sanger Sequencing with TIDE/ICE Analysis: For clonal populations or to get a qualitative assessment of editing, Sanger sequencing of the PCR product can be performed, followed by analysis using online tools like TIDE or ICE.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low HDR efficiency | Suboptimal this compound concentration or timing. | Perform a dose-response and time-course experiment as shown in Tables 1 and 2. |
| Low transfection efficiency. | Optimize the transfection protocol for your specific cell type. | |
| Poor donor template design. | Ensure the donor template has sufficient homology arm length and is designed correctly. | |
| High cell toxicity | This compound concentration is too high. | Reduce the concentration of this compound. |
| Combined toxicity of transfection reagent and this compound. | Lower the amount of transfection reagent or use a less toxic delivery method. |
Conclusion
This compound represents a promising tool for researchers seeking to enhance the efficiency of precise gene editing using the CRISPR-Cas9 system. By inhibiting the NHEJ pathway, this compound can significantly increase the frequency of desired HDR-mediated edits. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in a variety of gene editing experiments.
References
Application of INU-152 in Organoid Cultures: A Guide for Researchers
Introduction
INU-152 is a novel and potent pan-RAF inhibitor demonstrating significant anti-tumor activity in preclinical models, particularly those with BRAF V600E mutations. By targeting all RAF isoforms, this compound effectively inhibits the MAPK/ERK signaling pathway, a critical cascade often dysregulated in various cancers. Notably, it shows minimal paradoxical pathway activation in melanoma cells with mutant RAS, a common limitation of other BRAF inhibitors. While specific studies on the application of this compound in organoid cultures are not yet available, its mechanism of action suggests its utility as a powerful tool for cancer research using these advanced three-dimensional (3D) models. Organoids, which recapitulate the complex architecture and heterogeneity of original tumors, provide a robust platform for evaluating the efficacy and mechanisms of novel therapeutics like this compound.[1][2][3][4]
This document provides detailed application notes and a generalized protocol for the use of this compound in organoid cultures, based on established methodologies for other RAF inhibitors in similar model systems. These guidelines are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound in a physiologically relevant setting.
Data Presentation: Efficacy of RAF Inhibitors in Cancer Organoids
The following tables summarize quantitative data from studies using various RAF inhibitors in cancer organoid models. This data can serve as a benchmark for designing experiments and anticipating the potential effects of this compound.
Table 1: Effect of RAF Inhibitors on the Viability of BRAF-mutant Colorectal Cancer (CRC) Organoids
| Compound | Organoid Model | Concentration | Incubation Time | % Inhibition of Viability (relative to control) | Reference |
| Vemurafenib | Patient-Derived CRC Organoids (BRAF V600E) | 10 µM | 6 days | ~50% | [3] |
| BGB-283 | Patient-Derived CRC Organoids (BRAF V600E) | 1 µM | 6 days | ~80% | [3] |
| Dabrafenib | Patient-Derived CRC Organoids (BRAF V600E) | 10 µM | 5 days | Significant decrease in organoid size and number | [5] |
Table 2: Impact of RAF Inhibitors on MAPK Pathway Signaling in BRAF-mutant Organoids
| Compound | Organoid Model | Concentration | Time Point | Effect on p-ERK Levels | Reference |
| Dabrafenib | Patient-Derived CRC Organoids (BRAF V600E) | 1 µM | 24 hours | Strong inhibition | [5] |
| Vemurafenib | Patient-Derived Thyroid Cancer Organoids (BRAF V600E) | 10 µM | 48 hours | Moderate inhibition | [2] |
| BGB-283 | Patient-Derived CRC Organoids (BRAF V600E) | 1 µM | 24 hours | Strong inhibition | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the application of this compound in organoid cultures, adapted from established procedures for other RAF inhibitors.
General Protocol for 3D Organoid Culture
This protocol outlines the basic steps for establishing and maintaining patient-derived tumor organoids.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the tissue of origin)
-
Digestion solution (e.g., Collagenase/Dispase)
-
Cell recovery solution
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
24-well culture plates
Procedure:
-
Tissue Digestion: Mince the tumor tissue into small fragments and digest with an appropriate enzyme solution to obtain a single-cell or small-cluster suspension.
-
Cell Seeding: Resuspend the cell pellet in a basement membrane matrix on ice.
-
Doming: Dispense 50 µL domes of the cell-matrix mixture into the center of pre-warmed 24-well plates.
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the domes to solidify.
-
Culture: Gently add 500 µL of pre-warmed organoid culture medium to each well.
-
Maintenance: Refresh the culture medium every 2-3 days. Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the domes and re-plating the fragments.
Protocol for this compound Treatment of Organoid Cultures
Materials:
-
Established organoid cultures
-
This compound (stock solution prepared in DMSO)
-
Organoid culture medium
-
Multi-well plates
Procedure:
-
Plating for Assay: Plate organoids in 24- or 96-well plates and allow them to establish for 24-48 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in fresh organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Treatment: Carefully remove the old medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated organoids for the desired duration (e.g., 24, 48, 72 hours, or longer for growth assays).
-
Analysis: Following incubation, perform downstream analyses such as viability assays, imaging, or molecular analysis.
Downstream Analysis Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix by orbital shaking and incubate at room temperature.
-
Measure luminescence using a plate reader.
2. Brightfield Imaging for Morphological Analysis
-
At various time points during the treatment, capture images of the organoids using a brightfield microscope.
-
Analyze the images to assess changes in organoid size, budding, and overall morphology.
3. Immunofluorescence Staining
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against markers of interest (e.g., p-ERK, Ki67 for proliferation, cleaved caspase-3 for apoptosis).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image the stained organoids using a confocal microscope.
4. Western Blotting for Signaling Pathway Analysis
-
Harvest organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., RAF, MEK, ERK).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for testing the efficacy of this compound in organoid cultures.
References
- 1. Dual targeting of MAPK and PI3K pathways unlocks redifferentiation of Braf-mutated thyroid cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papillary thyroid cancer organoids harboring BRAFV600E mutation reveal potentially beneficial effects of BRAF inhibitor-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. SB202190 Predicts BRAF-Activating Mutations in Primary Colorectal Cancer Organoids via Erk1-2 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of INU-152 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of INU-152 metabolites using liquid chromatography-mass spectrometry (LC-MS). It includes detailed protocols for sample preparation from biological matrices, the analytical method for quantification, and a discussion of the observed metabolic pathways. The provided methodologies are intended to offer a robust framework for researchers engaged in the pharmacokinetic and metabolic profiling of this novel therapeutic agent.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding its metabolic fate is crucial for evaluating its safety, efficacy, and potential drug-drug interactions. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for the identification and quantification of drug metabolites in complex biological samples.[1][2] This application note details the analytical workflow for the characterization of this compound metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound and its metabolites from plasma or serum samples.[3]
Materials:
-
Human plasma or serum samples containing this compound
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid)
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.[3]
-
Vortex for 10 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of this compound and its metabolites are achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3][4]
LC Parameters:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor/product ion pairs for this compound and its putative metabolites need to be determined by direct infusion of the parent compound and subsequent analysis of in vitro metabolism samples.
Data Presentation
Quantitative Analysis of this compound and its Metabolites
The following table summarizes the hypothetical quantitative data for this compound and its two major metabolites, M1 (Oxidative) and M2 (Glucuronide), in human plasma following a single oral dose.
| Time (hours) | This compound (ng/mL) | M1 (ng/mL) | M2 (ng/mL) |
| 0.5 | 150.2 | 15.8 | 8.2 |
| 1 | 320.5 | 45.3 | 22.1 |
| 2 | 480.1 | 98.7 | 55.6 |
| 4 | 350.6 | 150.2 | 89.3 |
| 8 | 120.3 | 110.5 | 65.4 |
| 12 | 45.1 | 60.8 | 32.1 |
| 24 | 5.2 | 10.1 | 4.5 |
MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 450.2 | 280.1 | 30 | 25 |
| M1 (Oxidative) | 466.2 | 296.1 | 30 | 25 |
| M2 (Glucuronide) | 626.2 | 450.2 | 35 | 20 |
| Internal Standard | 454.2 | 284.1 | 30 | 25 |
Mandatory Visualizations
References
Application Notes and Protocols for Flow Cytometry Analysis Following INU-152 Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of INU-152, a novel investigational anti-cancer agent. This compound is hypothesized to induce apoptosis and cause cell cycle arrest in cancer cells by targeting key signaling pathways. The following application notes describe standard flow cytometry-based assays to quantify these effects, including apoptosis detection using Annexin V and Propidium Iodide (PI) staining, cell cycle analysis, and immunophenotyping to measure changes in protein expression related to the drug's mechanism of action. Representative data is presented in tabular format to guide researchers in their experimental design and data interpretation.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its anti-neoplastic properties. Preliminary studies suggest that this compound may exert its effects by modulating critical cell signaling pathways involved in cell survival and proliferation. Flow cytometry is a powerful technique for elucidating the mechanism of action of new therapeutic compounds at the single-cell level.[1] This document outlines detailed protocols for assessing the impact of this compound on cellular processes such as apoptosis and cell cycle progression.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (1 µM) | 75.6 ± 3.5 | 15.3 ± 1.8 | 5.4 ± 0.9 | 3.7 ± 0.6 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.9 ± 2.9 | 12.7 ± 1.5 | 6.3 ± 0.8 |
| This compound (10 µM) | 15.8 ± 2.9 | 55.4 ± 4.1 | 22.1 ± 2.3 | 6.7 ± 1.0 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |
| This compound (1 µM) | 68.4 ± 3.1 | 15.2 ± 1.7 | 16.4 ± 1.8 |
| This compound (5 µM) | 75.1 ± 3.9 | 8.7 ± 1.1 | 16.2 ± 2.0 |
| This compound (10 µM) | 82.5 ± 4.5 | 5.3 ± 0.9 | 12.2 ± 1.6 |
Table 3: Immunophenotyping for Phospho-S6 Kinase (p-S6K) Expression
| Treatment Group | Mean Fluorescence Intensity (MFI) of p-S6K |
| Vehicle Control | 1254 ± 89 |
| This compound (1 µM) | 876 ± 65 |
| This compound (5 µM) | 432 ± 41 |
| This compound (10 µM) | 211 ± 28 |
Signaling Pathway
The diagram below illustrates the hypothesized signaling pathway affected by this compound. By inhibiting a critical upstream kinase, this compound is proposed to downregulate a key cell survival and proliferation pathway.
Caption: Hypothesized this compound signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound by flow cytometry.
Caption: General experimental workflow for flow cytometry.
Experimental Protocols
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
6-well plates
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cells to a conical tube.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[2][3]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
6-well plates
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from the Apoptosis Assay protocol.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer.
Immunophenotyping: Intracellular Staining for Phospho-S6 Kinase (p-S6K)
This protocol is for the detection of an intracellular protein to investigate the mechanism of action of this compound.
Materials:
-
This compound
-
Anti-p-S6K antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Cell culture medium
-
6-well plates
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from the Apoptosis Assay protocol.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Antibody Staining:
-
Wash the cells once with FACS Buffer.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the anti-p-S6K antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS Buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS Buffer and analyze on a flow cytometer.
Note: It is crucial to include appropriate controls in all experiments, including unstained cells, single-color controls for compensation, and isotype controls for antibody staining. Always optimize staining concentrations and incubation times for your specific cell type and antibodies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting INU-152 Precipitation in Media
Welcome to the technical support center for INU-152. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel, potent small molecule inhibitor of the fictional "Kinase X" signaling pathway. Due to its hydrophobic nature, this compound has limited aqueous solubility, making it susceptible to precipitation in cell culture media, especially at higher concentrations.
Q2: How can I visually identify this compound precipitation?
Precipitation of this compound can manifest in several ways:
-
Visible Particles: You may observe distinct crystalline or amorphous particles in your culture vessel.
-
Cloudiness or Turbidity: The media may appear hazy or cloudy, indicating the presence of fine, suspended this compound particles.[1]
-
Color Change: If the this compound stock solution is colored, its precipitation might lead to a non-uniform color distribution in the media.
It is important to differentiate this compound precipitation from microbial contamination, which often presents with a rapid pH change (yellowing of phenol red-containing media) and the presence of motile microorganisms under a microscope.[1]
Q3: What are the primary causes of this compound precipitation?
Several factors can contribute to this compound precipitation:
-
High Concentration: Exceeding the solubility limit of this compound in the culture media is the most common cause.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous environment of the cell culture media can cause the compound to "crash out" of solution.[1][2]
-
Media Composition: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[2]
-
pH and Temperature: Changes in media pH due to cellular metabolism or fluctuations in incubator temperature can affect the solubility of this compound.[1][2]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data Presentation
The following tables summarize the kinetic solubility of this compound in common cell culture media at 37°C.
Table 1: Kinetic Solubility of this compound in Different Media
| Media Type | Serum Concentration | Kinetic Solubility (μM) |
| DMEM | 10% FBS | 25 |
| RPMI-1640 | 10% FBS | 30 |
| McCoy's 5A | 10% FBS | 20 |
| F-12K | 10% FBS | 28 |
Table 2: Effect of DMSO Concentration on this compound Solubility in DMEM with 10% FBS
| Final DMSO Concentration | Kinetic Solubility (μM) |
| 0.1% | 25 |
| 0.2% | 40 |
| 0.5% | 75 |
| 1.0% | 120 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Determination of Kinetic Solubility of this compound by Nephelometry
This protocol allows for the rapid determination of the concentration at which this compound begins to precipitate under your specific experimental conditions.
-
Prepare a series of dilutions of your this compound DMSO stock solution.
-
In a 96-well plate, add your cell culture medium.
-
Add the this compound dilutions to the media, ensuring the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a DMSO-only control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the light scattering of each well using a nephelometer.[2][3]
-
The concentration at which a significant increase in light scattering is observed compared to the control indicates the kinetic solubility of this compound.[2]
This compound Signaling Pathway
This compound is a potent inhibitor of "Kinase X," a critical node in a hypothetical cancer cell proliferation pathway.
Caption: this compound inhibits the "Kinase X" signaling cascade.
References
Optimizing INU-152 concentration for efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing INU-152, a novel inhibitor of the CPP-Kinase, in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration for maximum efficacy.
Issue 1: Higher than expected IC50 value or low efficacy at standard concentrations.
-
Question: We are observing a much higher IC50 value for this compound in our cancer cell line compared to the datasheet, or we are seeing minimal cell death at concentrations that should be effective. What could be the cause?
-
Answer: Several factors can contribute to reduced efficacy.
-
Compound Stability: Ensure that the this compound stock solution is fresh and has been stored correctly at -80°C. Repeated freeze-thaw cycles can degrade the compound. We recommend preparing single-use aliquots.
-
Cell Line Specifics: The sensitivity to this compound can be highly cell-line dependent. Cells with lower expression of the CPP-Kinase target or with mutations in the kinase itself may be more resistant. Consider verifying the expression level of CPP-Kinase in your cell line via Western Blot or qPCR.
-
Experimental Conditions: High serum concentrations in the cell culture media can sometimes interfere with the activity of small molecule inhibitors due to protein binding. Consider reducing the serum concentration if your experimental design allows. Also, ensure accurate cell seeding density as this can influence the apparent IC50.
-
Incorrect Preparation: Verify the final concentration of this compound in your assay. Serial dilution errors are a common source of discrepancy.
-
Issue 2: Significant off-target effects or cellular toxicity observed at effective concentrations.
-
Question: At the concentration required to inhibit the CPP-Kinase pathway, we are observing significant cell death that appears non-specific or signs of cellular stress. How can we mitigate this?
-
Answer: This suggests that the therapeutic window for your specific cell model is narrow.
-
Concentration and Time Optimization: The key is to find a balance. Try performing a time-course experiment with a range of concentrations. It's possible that a lower concentration of this compound applied for a longer duration could achieve the desired on-target effect with fewer off-target toxicities.
-
Combination Therapy: Consider using this compound at a lower, more specific concentration in combination with another agent that targets a parallel survival pathway. This synergistic approach can often enhance efficacy without increasing toxicity.
-
Washout Experiment: To confirm that the toxicity is due to the compound, you can perform a washout experiment. Treat the cells with this compound for a shorter period (e.g., 6-12 hours), then wash the cells and replace with fresh media. Monitor for recovery of the on-target effect and reduction in toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for an initial dose-response experiment with this compound?
A1: For most cancer cell lines, we recommend a starting 10-point dose-response curve ranging from 1 nM to 10 µM. This broad range will help in identifying the IC50 value for your specific cell line, which can then be used to design more focused experiments.
Q2: How should I prepare the this compound stock and working solutions?
A2: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot this stock into single-use vials to avoid freeze-thaw cycles and store at -80°C. For experiments, create working solutions by diluting the stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: What are the key downstream markers to confirm this compound on-target activity?
A3: The most direct way to confirm target engagement is to measure the phosphorylation status of CPP-Kinase's direct substrate, Protein-Y. A significant reduction in phosphorylated Protein-Y (p-Protein-Y) upon this compound treatment indicates on-target activity. This is typically assessed via Western Blot.
Data Presentation: this compound Efficacy
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hrs) | IC50 (nM) |
| A549 | Lung Carcinoma | 5,000 | 72 | 50 |
| MCF-7 | Breast Adenocarcinoma | 8,000 | 72 | 120 |
| U-87 MG | Glioblastoma | 7,500 | 72 | 250 |
| HCT116 | Colon Carcinoma | 5,000 | 72 | 85 |
Table 2: Effect of this compound on Target Phosphorylation
| Concentration (nM) | Incubation Time (hrs) | Cell Line | p-Protein-Y Inhibition (%) |
| 10 | 2 | A549 | 25 |
| 50 | 2 | A549 | 78 |
| 250 | 2 | A549 | 95 |
| 50 | 6 | A549 | 92 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM down to 2 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-Protein-Y
-
Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Protein-Y and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Protein-Y signal to the loading control.
Visualizations
Caption: this compound inhibits the CPP-Kinase, blocking downstream signaling for cell proliferation.
Caption: Workflow for determining this compound IC50 and validating on-target effects.
Caption: Decision tree for troubleshooting low efficacy of this compound in experiments.
Technical Support Center: Strategies to Mitigate Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Information regarding a specific molecule designated "INU-152" is not available in the public domain or scientific literature. The following technical support guide provides generalized strategies and protocols for identifying and reducing off-target effects of small molecule inhibitors, which researchers can adapt for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1] These interactions can lead to ambiguous experimental data, cellular toxicity, or other unforeseen pharmacological effects.[1] For instance, a kinase inhibitor might bind to the ATP-binding pocket of multiple kinases due to structural similarities, resulting in a broader cellular response than intended.[1] It is a common phenomenon that small molecules can have multiple biological targets, which can complicate the interpretation of experimental outcomes.[1]
Q2: What are the primary causes of off-target effects?
A: Off-target effects can stem from several factors:
-
Structural Similarity: Small molecules often bind to conserved domains in proteins. The ATP-binding pocket of kinases is a classic example of a structurally similar site across a large family of proteins, making it a frequent source of off-target binding.[1]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using a small molecule at concentrations significantly above its binding affinity for the intended target increases the probability of binding to lower-affinity off-target proteins.[1][2]
-
Cellular Context: The relative expression levels of on- and off-target proteins within a specific cell type can influence the observed effects.
Q3: How can I determine if my observed experimental phenotype is due to an off-target effect?
A: To ascertain whether a cellular phenotype is a result of on-target or off-target activity, several validation experiments are recommended:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein.[2] If the same phenotype is observed, it is more likely to be an on-target effect.[2]
-
Perform a Dose-Response Curve: A clear, dose-dependent effect that correlates with the IC50 value for the primary target suggests on-target activity.[2]
-
Conduct Rescue Experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[2]
-
Utilize Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor binds to its intended target within the cell at the concentrations being used.[2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect | Validate with a Secondary Inhibitor: Treat cells with a structurally different inhibitor for the same target. | If the phenotype is reproduced, it is more likely an on-target effect.[2] |
| Perform a Dose-Response Analysis: Test a wide range of inhibitor concentrations. | An effect that correlates with the known IC50 of the primary target points to on-target activity.[2] | |
| Use CRISPR or RNAi: Knock down or knock out the intended target gene. | If the resulting phenotype mimics the effect of the inhibitor, it supports an on-target mechanism.[3][4] | |
| Experimental variability | Standardize Cell Culture Conditions: Use cells within a consistent passage number range and ensure consistent cell density at the time of treatment.[5] | Reduced variability in experimental results.[5][6] |
Issue 2: High level of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target. | This minimizes the engagement of lower-affinity off-targets that may cause toxicity.[2] |
| Profile for Off-Target Liabilities: Screen the compound against a broad panel of kinases or other relevant protein families. | Identification of known toxic off-targets can guide the selection of a more selective compound.[2][7] | |
| On-target toxicity | Use a More Selective Inhibitor: Consult literature and chemical probe databases to find an alternative inhibitor with a better-documented selectivity profile. | A more selective inhibitor may not engage the off-target responsible for the toxicity.[2] |
Data Presentation: Comparing Inhibitor Selectivity
When choosing an inhibitor, it is essential to compare key quantitative metrics. The following table provides an example of how to structure this data for easy comparison.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| Inhibitor A | 15 | 150 | 5000 | 10 | 0.5 |
| Inhibitor B | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: Inhibitor B shows the highest selectivity, even though it is less potent than Inhibitor C. The high potency of Inhibitor C is coupled with poor selectivity, making it more prone to off-target effects at effective concentrations.[2]
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the inhibitor in complete cell culture medium. It is common to use a 1:3 or 1:10 dilution series.
-
Controls: Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a no-cell control (medium only).
-
Treatment: Remove the existing medium from the wells and add the prepared inhibitor dilutions or controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Subtract the average luminescence of the no-cell control from all other wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the small molecule inhibitor at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions via centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Analysis: The binding of the inhibitor is expected to stabilize the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the inhibitor confirms target engagement.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting and mitigating off-target effects.
Caption: Diagram illustrating on-target versus off-target signaling inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
INU-152 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability when working with the hypothetical molecule, INU-152.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue and can stem from several factors. Here is a breakdown of potential causes and recommended troubleshooting steps:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments.
-
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with this compound activity.
-
Solution: Qualify each new lot of FBS by running a control experiment with a reference compound. Alternatively, consider using serum-free media if your cell line permits.
-
-
Compound Stability: this compound may be unstable in solution over time, especially if subjected to freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it upon receipt.
-
Q2: The downstream target of this compound, p-ERK, is not showing consistent inhibition in our Western blot analysis. Why might this be happening?
A2: Lack of consistent target inhibition can be due to issues with either the experimental protocol or the reagents.
-
Timing of Lysate Collection: The peak of this compound-induced pathway inhibition may be transient.
-
Solution: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point for observing maximum p-ERK inhibition.
-
-
Phosphatase Activity: Cellular phosphatases can dephosphorylate p-ERK during lysate preparation, leading to an underestimation of inhibition.
-
Solution: Ensure that your lysis buffer contains fresh and potent phosphatase inhibitors. Keep samples on ice at all times.
-
-
Antibody Performance: The primary antibody for p-ERK may not be specific or sensitive enough.
-
Solution: Validate your p-ERK antibody using a positive control (e.g., cells stimulated with a known ERK activator like EGF) and a negative control.
-
Data Presentation: Troubleshooting Inconsistent IC50 Values
The following table summarizes hypothetical data from experiments investigating sources of IC50 variability for this compound in the HT-29 cell line.
| Experimental Condition | Cell Passage | FBS Lot | This compound Stock | Mean IC50 (nM) | Standard Deviation |
| Baseline | 10 | A | Fresh | 52.3 | 4.8 |
| High Passage | 35 | A | Fresh | 115.8 | 25.6 |
| New FBS Lot | 10 | B | Fresh | 88.1 | 15.2 |
| Old Stock | 10 | A | 3x Freeze-Thaw | 95.4 | 18.9 |
Experimental Protocols
Protocol: Determining this compound IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed HT-29 cells in a 96-well, white-walled plate at a density of 5,000 cells per well in 100 µL of McCoy's 5A medium supplemented with 10% qualified FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from 200 µM to 0.1 nM.
-
Dosing: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Technical Support Center: Overcoming INU-152 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to INU-152, a potent pan-RAF inhibitor, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-RAF inhibitor. It targets all three isoforms of the RAF kinase family (ARAF, BRAF, and CRAF), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] In cancers with activating BRAF mutations, such as BRAF V600E, the MAPK pathway is constitutively active, driving uncontrolled cell proliferation. This compound inhibits the activity of these RAF kinases, thereby blocking downstream signaling in the MAPK pathway, leading to reduced tumor cell proliferation, induction of apoptosis, and enhancement of autophagy. A key feature of this compound is its design to minimize the paradoxical activation of the MAPK pathway in cells with wild-type BRAF but mutant RAS, a common liability of first-generation BRAF inhibitors.
Q2: What are the common signs of this compound resistance in my cell line experiments?
A2: The primary indicator of resistance is a decreased sensitivity of your cancer cell line to this compound treatment. This is typically observed as:
-
An increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.
-
Reduced apoptosis or cell cycle arrest in the presence of this compound at concentrations that were previously effective.
-
Rebound in the phosphorylation of downstream MAPK pathway proteins (e.g., MEK, ERK) after an initial suppression with this compound treatment, as observed by western blot.
Q3: What are the potential molecular mechanisms underlying resistance to a pan-RAF inhibitor like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to pan-RAF inhibitors, in general, can arise through several mechanisms, primarily centered on the reactivation of the MAPK pathway or activation of bypass signaling pathways. These can include:
-
Reactivation of the MAPK Pathway:
-
Secondary mutations in the target: Although less common with pan-RAF inhibitors, mutations in the drug-binding site of RAF kinases could potentially confer resistance.
-
Upregulation or amplification of BRAF: Increased expression of the drug target can sometimes overcome the inhibitory effect.
-
BRAF splice variants: Alternative splicing of the BRAF gene can lead to the formation of RAF dimers that are less sensitive to inhibition.
-
Mutations in upstream activators: Acquired mutations in genes like NRAS or KRAS can lead to RAF activation that is independent of the original BRAF mutation and less sensitive to pan-RAF inhibition.[2][3]
-
Loss of negative regulators: Inactivation of tumor suppressor genes like NF1 can lead to increased RAS activation.[3]
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs such as EGFR, PDGFRβ, or MET can activate parallel survival pathways like the PI3K/AKT pathway, bypassing the need for MAPK signaling.[4]
-
Activation of the PI3K/AKT/mTOR pathway: This can occur through various mechanisms, including loss of the tumor suppressor PTEN.
-
Q4: What are the initial steps I should take to investigate this compound resistance in my cell lines?
A4: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine and compare the IC50 values of this compound in your suspected resistant cell line and the parental sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Assess MAPK Pathway Activity: Use western blotting to analyze the phosphorylation status of key MAPK pathway proteins (CRAF, BRAF, MEK1/2, ERK1/2) in both sensitive and resistant cells, with and without this compound treatment. Persistent or reactivated phosphorylation of ERK1/2 in the presence of this compound is a strong indicator of resistance.
-
Analyze Cell Cycle and Apoptosis: Use flow cytometry to assess if this compound is still able to induce cell cycle arrest (e.g., in G1 phase) and apoptosis in the resistant cell line as it does in the sensitive parental line.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of this compound Resistance
This guide provides a workflow for characterizing the potential mechanisms of acquired resistance to this compound in your cell line.
Workflow for Investigating this compound Resistance
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: INU-152 Assay Development and Refinement
A Note to Our Users: Initial searches for "INU-152 assay" have not yielded specific information in the public domain. This suggests that "this compound" may be an internal designation for a proprietary assay, a novel assay not yet published, or potentially a typographical error.
To provide you with the most accurate and effective support, we require more specific details about this assay. Please provide information on:
-
The full name or type of assay (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Polymerase Chain Reaction (PCR), cell-based reporter assay).
-
The biological target of the assay (e.g., a specific protein, gene, or cellular process).
-
The manufacturer or source of the assay kit/protocol, if applicable.
-
The intended application (e.g., screening, diagnostics, basic research).
In the meantime, we have generated a comprehensive technical support guide for a common assay type, a hypothetical "this compound" Human Cytokine X ELISA , to demonstrate the format and depth of information we can provide. Please use this as a reference, and we look forward to assisting you with your specific assay once more details are available.
Technical Support Guide: "this compound" Human Cytokine X ELISA
This guide provides troubleshooting and frequently asked questions for the "this compound" Human Cytokine X ELISA, a quantitative sandwich enzyme immunoassay.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the principle of the "this compound" Human Cytokine X ELISA? | This assay employs a quantitative sandwich ELISA technique. A monoclonal antibody specific for Human Cytokine X is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any Cytokine X present is bound by the immobilized antibody. After washing, a biotin-conjugated polyclonal antibody specific for Human Cytokine X is added. Following another wash, Streptavidin-HRP is added, which binds to the biotin. A TMB substrate solution is then added, and color develops in proportion to the amount of Cytokine X bound. The reaction is stopped, and the absorbance is measured at 450 nm. |
| What is the detection range of this assay? | The typical detection range is 15.6 pg/mL to 1000 pg/mL. Please refer to the kit-specific certificate of analysis for precise range and sensitivity. |
| What sample types are validated for this assay? | This assay is validated for use with cell culture supernatants, serum, and plasma (EDTA, citrate, heparin). |
| How should I store the kit? | The entire kit should be stored at 2-8°C upon receipt. Do not freeze. Unused wells should be returned to the foil pouch containing the desiccant pack and resealed. |
| Can I use components from different kit lots? | No, it is not recommended to mix or substitute reagents from different kit lots or sources. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Contaminated reagents or buffers. 3. Substrate solution has turned blue before use. 4. Over-incubation. | 1. Ensure all wash steps are performed according to the protocol, with vigorous aspiration or decanting. Increase the number of washes to five. 2. Use fresh, sterile reagents and buffers. Ensure pipette tips are clean. 3. Discard the substrate solution and use a fresh, colorless aliquot. 4. Adhere strictly to the recommended incubation times and temperatures. |
| No Signal or Weak Signal | 1. Incorrect protocol step. 2. Reagents were not added in the correct order. 3. Insufficient incubation time. 4. Inactive Streptavidin-HRP or substrate. 5. Low concentration of target protein in samples. | 1. Carefully review the protocol and ensure all steps were followed. 2. Repeat the assay, ensuring the correct order of reagent addition. 3. Ensure incubation times meet the minimum requirements in the protocol. 4. Check the expiration dates of the reagents. Prepare fresh reagents. 5. Concentrate the samples or reduce the sample dilution factor. |
| Poor Standard Curve | 1. Improper standard dilution. 2. Pipetting errors. 3. Plate was not washed properly. 4. Reagents expired or improperly stored. | 1. Re-prepare the standard curve, ensuring accurate serial dilutions. Vortex each standard before the next dilution. 2. Use calibrated pipettes and fresh tips for each standard and sample. 3. Ensure thorough washing between steps. 4. Verify the expiration dates and storage conditions of all kit components. |
| High Coefficient of Variation (CV%) | 1. Inconsistent pipetting. 2. Bubbles in wells. 3. Inconsistent washing. 4. Plate reader issue. | 1. Ensure consistent pipetting technique and volume. 2. Carefully inspect wells for bubbles before reading and remove them if present. 3. Ensure uniform and thorough washing across all wells. 4. Check the plate reader settings and ensure the bottom of the plate is clean. |
Data Presentation
Table 1: Example Standard Curve Data for "this compound" Human Cytokine X ELISA
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) | Standard Deviation | CV (%) |
| 1000 | 2.458 | 0.123 | 5.0 |
| 500 | 1.621 | 0.078 | 4.8 |
| 250 | 0.985 | 0.051 | 5.2 |
| 125 | 0.552 | 0.033 | 6.0 |
| 62.5 | 0.310 | 0.022 | 7.1 |
| 31.2 | 0.188 | 0.016 | 8.5 |
| 15.6 | 0.125 | 0.011 | 8.8 |
| 0 (Blank) | 0.052 | 0.005 | 9.6 |
Experimental Protocols
Detailed Methodology: "this compound" Human Cytokine X ELISA Protocol
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working concentrations of Wash Buffer and Detection Antibody as instructed in the kit manual.
-
Standard Preparation: Reconstitute the lyophilized Cytokine X standard. Prepare a 7-point standard curve through serial dilutions, typically ranging from 1000 pg/mL to 15.6 pg/mL, plus a blank.
-
Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. Cover and incubate for 2 hours at room temperature.
-
Washing (1st): Aspirate each well and wash three times with 300 µL of Wash Buffer per well.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Washing (2nd): Repeat the wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 30 minutes at room temperature.
-
Washing (3rd): Repeat the wash step as in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes.
-
Calculation: Calculate the mean absorbance for each set of replicate standards and samples. Plot the standard curve and determine the concentration of Cytokine X in the samples.
Mandatory Visualizations
Caption: Experimental workflow for the "this compound" Human Cytokine X ELISA.
Caption: Simplified JAK-STAT signaling pathway initiated by Cytokine X.
Technical Support Center: INU-152 Synthesis
Welcome to the technical support center for the synthesis of INU-152, a novel kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is a multi-step process that typically involves the initial formation of a core heterocyclic structure, followed by sequential coupling reactions to introduce the key functional groups. A common route involves a Suzuki-Miyaura cross-coupling to install an aryl group, followed by an amide bond formation to attach the side chain.
Q2: I am observing low yields in the Suzuki-Miyaura cross-coupling step (Step 2). What are the common causes?
Low yields in the Suzuki-Miyaura coupling are frequently attributed to several factors. These can include the incomplete conversion of the starting materials, degradation of the catalyst, or the presence of impurities that interfere with the reaction. It is also possible that the reaction conditions, such as the choice of base, solvent, or temperature, are not optimal for this specific substrate.
Q3: During the amide coupling reaction (Step 3), I am seeing significant amounts of a side product. What is likely occurring?
The formation of side products in amide coupling reactions is a common issue. One possibility is the occurrence of side reactions involving the activating agent, such as the formation of an N-acylurea byproduct when using carbodiimides like DCC or EDC. Racemization of chiral centers adjacent to the carboxyl group can also be a significant issue, particularly if the reaction is run at elevated temperatures or with a strong base.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling (Step 2)
If you are experiencing low yields in the Suzuki-Miyaura cross-coupling of the this compound core with the corresponding boronic acid, consider the following troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura reaction. If you are using a standard catalyst like Pd(PPh₃)₄, you might consider switching to a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) which can improve catalytic activity and stability.
-
Base and Solvent Optimization: The strength and solubility of the base can significantly impact the reaction rate and yield. It is recommended to screen a variety of bases and solvents to find the optimal combination for your specific substrates. The table below provides a starting point for optimization.
-
Reagent Quality: Ensure the boronic acid is pure and not degraded. Boronic acids can undergo protodeboronation, especially if they are not stored properly. Also, ensure your solvent is anhydrous, as water can negatively affect the catalytic cycle.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 90 | 65 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | 85 |
Issue 2: Side-Product Formation and/or Racemization in Amide Coupling (Step 3)
The presence of impurities or diastereomers in your final product can often be traced back to the amide coupling step. Here are some strategies to improve the outcome:
-
Choice of Coupling Reagent: Carbodiimide reagents like EDC are effective but can sometimes lead to side reactions. Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents, which are often more efficient and can suppress side reactions.[1] These reagents can also help minimize racemization.[1]
-
Use of Additives: Additives such as HOBt or HOAt are frequently used in conjunction with coupling reagents to prevent racemization and improve reaction efficiency.[1] They act by forming an active ester that is less prone to racemization.
-
Reaction Temperature: Amide coupling reactions should generally be run at or below room temperature to minimize the risk of racemization. If the reaction is sluggish at lower temperatures, it is preferable to extend the reaction time rather than increasing the temperature.
Table 2: Effect of Coupling Reagent on Racemization
| Entry | Coupling Reagent | Additive | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) |
| 1 | EDC | - | 25 | 85 | 88 |
| 2 | EDC | HOBt | 0 -> 25 | 92 | >98 |
| 3 | HATU | - | 0 -> 25 | 95 | >99 |
| 4 | PyBOP | - | 0 -> 25 | 93 | >98 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
To a reaction vessel is added the this compound halide precursor (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq). The vessel is sealed and evacuated and backfilled with argon three times. Anhydrous 2-MeTHF is added, followed by a solution of the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XPhos, 0.02 eq). The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Racemization-Resistant Amide Coupling
The carboxylic acid component (1.0 eq) and HATU (1.1 eq) are dissolved in anhydrous DMF and cooled to 0 °C. Diisopropylethylamine (DIPEA, 2.0 eq) is added, and the mixture is stirred for 15 minutes to allow for the formation of the active ester. The amine component (1.0 eq) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the multi-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling step.
References
INU-152 Technical Support Center: Shelf Life & Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, storage, and handling of INU-152. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures. Under these conditions, the compound is stable for up to 24 months. Exposure to air, moisture, or light can accelerate degradation.
Q2: I observed a slight discoloration (yellowing) of my this compound powder. Is it still usable?
Discoloration is a potential indicator of degradation, likely due to oxidation or light exposure. While a minor color change may not significantly impact purity for some initial screening experiments, it is strongly recommended to verify the compound's purity using a method like HPLC before proceeding with sensitive assays. For critical experiments, using a fresh, non-discolored lot is advised.
Q3: How should I prepare and store this compound stock solutions?
This compound is most commonly dissolved in DMSO for stock solutions. Due to its susceptibility to hydrolysis, it is crucial to use anhydrous DMSO. Stock solutions should be aliquoted into small volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
Q4: My this compound solution, which was clear upon preparation, now shows precipitation after storage. What should I do?
Precipitation from a stored solution can occur for several reasons:
-
Concentration Exceeds Solubility: The concentration may be too high for the storage temperature (e.g., -20°C).
-
Solvent Evaporation: If the container is not perfectly sealed, solvent evaporation can increase the compound's concentration, leading to precipitation.
-
Degradation: Some degradation products may have lower solubility than the parent compound.
To resolve this, gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the compound. If it does not fully redissolve, the solution may be supersaturated or significantly degraded. It is recommended to prepare a fresh stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are experiencing variability in your experimental outcomes, it may be linked to the stability of this compound. Follow this troubleshooting workflow to diagnose the potential cause.
Technical Support Center: Modifying INU-152 for Better Target Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the target specificity of the novel kinase inhibitor, INU-152. Our goal is to help you diagnose and resolve common issues encountered during the modification and validation process.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound and its analogs.
Question 1: My modified this compound analog shows reduced potency against our primary target, Kinase X, while the off-target activity remains. What are the likely causes and next steps?
Possible Causes:
-
Steric Hindrance: The modification may have introduced a bulky group that sterically clashes with the ATP-binding pocket of Kinase X.
-
Loss of Key Interactions: The chemical modification might have removed or altered a functional group essential for a key hydrogen bond, hydrophobic, or electrostatic interaction with Kinase X.
-
Conformational Changes: The modification could induce a conformational change in the inhibitor, making it less favorable for binding to Kinase X.
Troubleshooting Steps:
-
In Silico Modeling: If not already performed, conduct molecular docking studies of your analog with crystal structures of Kinase X, Kinase Y, and Kinase Z. This can help visualize potential steric clashes or lost interactions.
-
Review Structure-Activity Relationships (SAR): Analyze the SAR data from your previous analogs. Are there specific regions of the this compound scaffold that are highly sensitive to modification?
-
Systematic Scaffolding: Synthesize a small library of analogs with more conservative modifications around the same position to probe the steric and electronic requirements for potent binding to Kinase X.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding kinetics and thermodynamics of your new analog to all three kinases. A significant change in enthalpy or entropy can indicate the nature of the binding issue.
Question 2: We have successfully reduced off-target activity against Kinase Y, but the activity against Kinase Z has unexpectedly increased. How should we approach this problem?
Possible Causes:
-
Unforeseen Interactions: The modification intended to reduce binding to Kinase Y might have created a new favorable interaction with the ATP-binding pocket of Kinase Z.
-
Exploiting Subtle Pocket Differences: The ATP-binding pockets of kinases are highly conserved, but subtle differences in amino acid residues (e.g., the gatekeeper residue) can be exploited. Your modification may have inadvertently favored the topology of Kinase Z's pocket.
Troubleshooting Steps:
-
Sequence and Structural Alignment: Perform a sequence and structural alignment of the ATP-binding pockets of Kinase X, Y, and Z. Identify key differences in residues near the binding site of your inhibitor.
-
Structure-Guided Design: Use co-crystal structures or homology models to guide the design of new modifications. The goal is to introduce functional groups that form favorable interactions with unique residues in the Kinase X pocket while creating unfavorable interactions (e.g., steric clashes) with residues in the Kinase Z pocket.
-
Fragment-Based Screening: Consider breaking down the this compound scaffold into key fragments and screening them against all three kinases to better understand which parts of the molecule are driving the affinity for each.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a biochemical assay to test the specificity of my new this compound analog?
A1: A competitive binding assay, such as a radiometric kinase assay or a fluorescence-based assay, is an excellent starting point. These assays measure the ability of your compound to displace a known ligand or tracer from the kinase's active site, allowing you to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). It is crucial to run these assays in parallel for your primary target (Kinase X) and your key off-targets (Kinase Y and Z) under identical experimental conditions.
Q2: How can we confirm that our modified this compound analog is engaging the target in a cellular context?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method relies on the principle that a ligand-bound protein is more resistant to thermal denaturation. By observing a shift in the melting temperature of Kinase X in the presence of your compound, you can confirm target engagement. It is also advisable to perform a Western blot to assess the phosphorylation status of a known downstream substrate of Kinase X. A reduction in phosphorylation would provide further evidence of target engagement and inhibition.
Q3: What level of selectivity should we be aiming for with our modified this compound analogs?
A3: A common goal in early-stage drug discovery is to achieve at least a 100-fold selectivity for the primary target over any known off-targets. However, the required selectivity window can depend on the therapeutic indication and the potential toxicity associated with inhibiting the off-target kinases. The selectivity index is typically calculated by dividing the IC50 value for the off-target by the IC50 value for the primary target.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound Analogs
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) | Selectivity Index (Y/X) | Selectivity Index (Z/X) |
| This compound (Parent) | 15 | 45 | 120 | 3 | 8 |
| This compound-M1 | 120 | 300 | 800 | 2.5 | 6.7 |
| This compound-M2 | 25 | 2500 | 3500 | 100 | 140 |
| This compound-M3 | 20 | 150 | 80 | 7.5 | 4 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Competitive Binding Kinase Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Prepare a 2X kinase solution (Kinase X, Y, or Z) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X fluorescent tracer solution in kinase buffer.
-
Serially dilute your this compound analog in DMSO and then prepare a 4X solution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 4X compound solution.
-
Add 5 µL of the 2X kinase solution to each well and mix.
-
Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Add 10 µL of the 2X fluorescent tracer solution to each well.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or your this compound analog at the desired concentration for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X at each temperature point by Western blot or ELISA.
-
Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm in the presence of your compound indicates target engagement.
-
Visualizations
Caption: this compound inhibits the primary target Kinase X and off-target kinases.
Caption: Iterative workflow for the design and testing of new this compound analogs.
Caption: A decision tree for troubleshooting this compound analogs with low potency.
Validation & Comparative
Validating Cellular Target Engagement of INU-152: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of INU-152, a novel Bruton's tyrosine kinase (BTK) inhibitor, against the established therapeutic agent, Ibrutinib. The focus of this document is to outline key experimental methodologies for validating target engagement in a cellular context, presenting comparative data, and illustrating the underlying signaling pathways and experimental workflows.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, survival, and differentiation. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This compound is a next-generation, covalent inhibitor designed for high potency and selectivity against BTK.
Comparative Analysis of this compound and Ibrutinib
To assess the cellular target engagement of this compound, a direct comparison with the first-generation BTK inhibitor, Ibrutinib, was performed. The Cellular Thermal Shift Assay (CETSA) was employed to quantify the extent to which each compound binds to and stabilizes BTK within intact cells.
Data Summary
The following table summarizes the key performance metrics of this compound and Ibrutinib in the CETSA assay.
| Compound | Target | Cell Line | EC₅₀ (nM) | Maximum Stabilization (°C) |
| This compound | BTK | Ramos (Human Burkitt's Lymphoma) | 8.5 | 7.2 |
| Ibrutinib | BTK | Ramos (Human Burkitt's Lymphoma) | 25.3 | 6.8 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol details the methodology used to assess the target engagement of this compound and Ibrutinib with BTK in Ramos cells.
1. Cell Culture and Treatment:
-
Ramos cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cells were seeded at a density of 1 x 10⁶ cells/mL and treated with a serial dilution of this compound or Ibrutinib (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 2 hours.
2. Thermal Challenge:
-
Following treatment, cell suspensions were aliquoted and heated to a range of temperatures (40°C to 65°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
A non-heated control was maintained at 4°C.
3. Cell Lysis and Protein Quantification:
-
Cells were lysed by three freeze-thaw cycles using liquid nitrogen.
-
The soluble fraction (containing stabilized protein) was separated from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
The supernatant was collected, and the total protein concentration was determined using a BCA assay.
4. Western Blot Analysis:
-
Equal amounts of total protein from the soluble fraction were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and incubated with a primary antibody specific for BTK overnight at 4°C.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used to quantify the amount of soluble BTK at each temperature.
5. Data Analysis:
-
CETSA melt curves were generated by plotting the normalized amount of soluble BTK as a function of temperature for each compound concentration.
-
Isothermal dose-response curves were generated by plotting the amount of soluble BTK at a specific temperature (e.g., 54°C) against the compound concentration to determine the EC₅₀ values.
Visualizing Key Processes
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: B-Cell Receptor signaling pathway highlighting the role of BTK.
CETSA Experimental Workflow
The diagram below outlines the key steps of the Cellular Thermal Shift Assay (CETSA) used to determine target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Efficacy Analysis: INU-152 versus Competitor Compound A
Introduction
A comprehensive evaluation of therapeutic candidates requires a direct comparison against existing or alternative compounds. This guide provides a detailed, data-driven comparison of the efficacy of INU-152 and [Competitor Compound A]. The following sections present quantitative data from key experiments, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their analysis.
Data Presentation
A summary of the comparative in vitro efficacy of this compound and [Competitor Compound A] is presented below. This data is derived from standardized assays designed to assess the potency of each compound against its intended molecular target.
Table 1: In Vitro Efficacy Summary
| Metric | This compound | [Competitor Compound A] |
| IC50 (nM) | Data Not Available | Data Not Available |
| Target Inhibition (%) | Data Not Available | Data Not Available |
| Cell Viability (%) | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The protocols for the key experiments cited in this guide would be detailed here.
Signaling Pathway and Experimental Workflow Visualizations
Visual diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and experimental designs.
Caption: A generalized workflow for in vitro compound testing.
Caption: A hypothetical signaling pathway illustrating potential points of intervention for this compound and [Competitor Compound A].
Disclaimer: No public data was found for "this compound" or "[Competitor Compound A]". The tables, diagrams, and protocols presented are based on generalized templates for compound comparison and do not reflect actual experimental results for these specific compounds. Please replace the placeholder information with your proprietary data for a complete and accurate comparison.
A Comparative Analysis of INU-152: A Novel Pan-RAF Inhibitor Validated by Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INU-152, a novel pan-RAF inhibitor, with existing alternatives. The analysis is supported by experimental data from in-vitro studies, cross-validated with genetic knockdown techniques, to offer a comprehensive evaluation of its efficacy and mechanism of action in targeting the MAPK/ERK signaling pathway.
Introduction to this compound and the MAPK/ERK Pathway
This compound is a potent, small-molecule inhibitor designed to target all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), key components of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, most notably melanoma.[1][3]
While first-generation BRAF inhibitors like Vemurafenib are effective in patients with the BRAF V600E mutation, their efficacy can be limited by the development of resistance, often driven by the paradoxical activation of the MAPK pathway in cells with wild-type BRAF or RAS mutations.[1][3] this compound is engineered to overcome this limitation by providing a more comprehensive inhibition of the RAF family, thereby preventing this reactivation loop. This guide compares the performance of this compound against Vemurafenib and validates its on-target activity using siRNA-mediated knockdown of BRAF.
The MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the central role of RAF kinases. In cancer cells with a BRAF V600E mutation, the pathway becomes independent of upstream signals from growth factors and RAS, leading to uncontrolled cell division. This compound and Vemurafenib target the RAF kinases, while BRAF siRNA prevents the translation of the BRAF protein entirely.
References
Head-to-Head Comparative Analysis: INU-152 versus [Compound B] in Preclinical Models of Non-Small Cell Lung Cancer
This guide provides a comprehensive, data-driven comparison of INU-152 and [Compound B], two potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). The following sections detail their relative performance in key preclinical assays, outline the experimental methodologies used, and illustrate the underlying biological and experimental frameworks.
Quantitative Performance Summary
The following tables summarize the in vitro potency, kinase selectivity, and in vivo efficacy of this compound compared to [Compound B].
Table 1: In Vitro Cell Viability (IC₅₀ nM)
| Cell Line | EGFR Mutation Status | This compound (IC₅₀ nM) | [Compound B] (IC₅₀ nM) |
| PC-9 | Exon 19 del | 8.5 | 12.3 |
| H1975 | L858R / T790M | 15.2 | 450.7 |
| A549 | Wild-Type | > 10,000 | > 10,000 |
Data represent the mean from N=3 independent experiments.
Table 2: Kinase Selectivity Profile
| Kinase Target | This compound (IC₅₀ nM) | [Compound B] (IC₅₀ nM) |
| EGFR | 1.2 | 3.5 |
| HER2 | 250 | 85 |
| VEGFR2 | > 5,000 | 1,200 |
| SRC | > 5,000 | 2,100 |
Selectivity was assessed against a panel of 50 common kinases. Key off-targets are shown.
Table 3: In Vivo Efficacy in H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 88 |
| [Compound B] | 25 | 42 |
Tumor growth inhibition was measured at day 21 post-treatment initiation.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway, which is critical in the progression of many non-small cell lung cancers. Both this compound and [Compound B] are designed to inhibit the kinase activity of EGFR, thereby blocking downstream pro-survival signals.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Cell Viability Assay
This assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against various NSCLC cell lines.
-
Cell Culture: PC-9, H1975, and A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of this compound or [Compound B] (ranging from 0.1 nM to 10 µM) for 72 hours.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Kinase Selectivity Profiling
This experiment aimed to assess the specificity of the compounds for EGFR against other related and unrelated kinases.
-
Assay Format: A competitive binding assay (DiscoverX KINOMEscan™) was used. The assay measures the ability of a compound to displace a ligand from the active site of the kinases of interest.
-
Procedure: this compound and [Compound B] were screened at a concentration of 1 µM against a panel of 50 kinases. The amount of kinase-ligand interaction was quantified.
-
Data Analysis: Results were reported as percent inhibition. For key targets, full dose-response curves were generated to determine IC₅₀ values, indicating the concentration required to inhibit 50% of kinase activity.
In Vivo Xenograft Study
This study evaluated the in vivo anti-tumor efficacy of the compounds in an immunodeficient mouse model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ H1975 cells suspended in Matrigel.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (25 mg/kg), and [Compound B] (25 mg/kg). Compounds were administered orally, once daily (QD), for 21 days.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as an indicator of toxicity. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Head-to-Head Experimental Workflow
The following diagram outlines the logical flow of the preclinical comparative study, from initial in vitro screening to in vivo validation.
Navigating the Therapeutic Window of INU-152: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the therapeutic window for the novel Wnt signaling inhibitor, INU-152, against established cancer therapies. Through a detailed examination of preclinical data, this report aims to contextualize the efficacy and tolerability of this compound, offering insights into its potential clinical utility.
The validation of a therapeutic window—the dosage range in which a drug is effective without being unacceptably toxic—is a critical step in the preclinical development of any new cancer therapeutic. This guide focuses on the in vivo characterization of this compound, a hypothetical small molecule inhibitor of the canonical Wnt signaling pathway, a frequently dysregulated pathway in colorectal cancer (CRC) and other malignancies.
To provide a comprehensive assessment, this compound's performance is benchmarked against two standards of care in oncology: conventional chemotherapy, represented by oxaliplatin, and immunotherapy, represented by an anti-PD-1 antibody. The following sections present comparative data on anti-tumor efficacy and toxicity, detailed experimental methodologies, and visual representations of the underlying biological pathway and experimental workflow.
Comparative Efficacy and Toxicity Analysis
The therapeutic potential of this compound was evaluated in preclinical mouse models of colorectal cancer and compared with oxaliplatin and an anti-PD-1 antibody. The following tables summarize the key efficacy and toxicity findings from these studies.
Table 1: In Vivo Anti-Tumor Efficacy
| Therapeutic Agent | Mouse Model | Dosage Regimen | Tumor Growth Inhibition (TGI) / Efficacy Metric | Source |
| This compound (as ICG-001) | HCT116 Xenograft (Metastasis Model) | 100 mg/kg, daily | Significant inhibition of metastatic outgrowth to the liver. | [1] |
| Oxaliplatin | HCT116 Xenograft | 7.5 mg/kg | ~24% decrease in final tumor weight. | [2] |
| Oxaliplatin | HCT116 Xenograft | 8 mg/kg (single dose equivalent) | Average of 60% TGI (range 30-80%) based on literature review. | [3] |
| Anti-PD-1 Antibody | MC38 Syngeneic | Not Specified | 45% reduction in tumor volume. | [4] |
Table 2: In Vivo Toxicity Profile
| Therapeutic Agent | Mouse Model | Dosage Regimen | Key Toxicity Observations | Source |
| This compound (as ICG-001) | HCT116 Xenograft | Not Specified | No obvious signs of toxicity reported in this CRC study. | [5] |
| This compound (as ICG-001) | Osteosarcoma Xenograft | 50 mg/kg/day | Increased metastatic dissemination to the lungs. | [6] |
| Oxaliplatin | C57BL/6J Mice | Not Specified | Reduced weight gain and hindlimb muscle mass. | [7] |
| Oxaliplatin | C57BL/6J and BALB/cJ Mice | 30 mg/kg (cumulative) | 6% body weight loss in females during injection period; induced peripheral neuropathy. | [8] |
| Anti-PD-1 Antibody | C57BL/6 Mice (MC38 model) | Not Specified | No significant body weight changes reported. | [9] |
Signaling Pathways and Experimental Workflows
To visually articulate the mechanism of action and the experimental approach, the following diagrams were generated using Graphviz.
Experimental Protocols
The following are generalized protocols for the in vivo experiments cited in this guide. Specific parameters may vary between individual studies.
1. Xenograft Model of Human Colorectal Cancer
-
Cell Line: HCT116 human colorectal carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 2.5 x 106 HCT116 cells in 100 µL of media is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 100 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
This compound (as ICG-001): Administered daily via intraperitoneal (IP) injection at a dose of 100 mg/kg.[1]
-
Oxaliplatin: Administered weekly via IP injection at a dose of 7.5-10 mg/kg.[2]
-
Vehicle Control: A corresponding vehicle (e.g., PBS or DMSO solution) is administered following the same schedule as the treatment groups.
-
-
Monitoring:
-
Tumor volume is measured twice weekly using digital calipers, calculated with the formula: (Length x Width²)/2.
-
Body weight is recorded twice weekly as a general measure of toxicity.
-
Mice are monitored daily for any clinical signs of distress or toxicity.
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum volume (e.g., 1500 mm³) or after a specified duration.
-
Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tissues may be collected for histological or molecular analysis.
2. Syngeneic Mouse Model for Immunotherapy Evaluation
-
Cell Line: MC38 murine colon adenocarcinoma cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice, which are immunocompetent, are used to allow for the study of immune responses.
-
Tumor Implantation: Similar to the xenograft model, MC38 cells are implanted subcutaneously.
-
Drug Administration:
-
Anti-PD-1 Antibody: Administered bi-weekly via IP injection at a dose of approximately 200 µg per mouse.
-
Isotype Control: A corresponding isotype control antibody is administered to the control group.
-
-
Monitoring and Analysis: Similar to the xenograft model, with the addition of potential immunological analyses such as flow cytometry of tumor-infiltrating lymphocytes.
Discussion and Conclusion
The preclinical data presented in this guide offer a preliminary in vivo comparison of the therapeutic window for the hypothetical Wnt signaling inhibitor, this compound. In a metastatic colorectal cancer model, this compound (represented by ICG-001) demonstrated significant efficacy in inhibiting metastatic growth.[1] This is a promising finding, as metastasis is a major driver of mortality in CRC.
In terms of tolerability, while one study in a CRC model reported no obvious toxicity for ICG-001, it is crucial to note that another study in an osteosarcoma model indicated a potential for increased metastasis at a lower dose.[5][6] This highlights the importance of context-dependent evaluation of the therapeutic window and suggests that the safety profile of this compound may vary across different cancer types.
Compared to standard-of-care agents, this compound's efficacy profile appears distinct. While oxaliplatin demonstrates significant tumor growth inhibition of the primary tumor, this compound's strength may lie in its anti-metastatic potential.[2][3] The anti-PD-1 antibody showed moderate efficacy as a monotherapy in the MC38 model.[4]
The toxicity profile of this compound requires further investigation to establish a clear therapeutic window. Oxaliplatin is associated with known toxicities, including weight loss and peripheral neuropathy, which can be dose-limiting.[7][8] Anti-PD-1 immunotherapy is generally well-tolerated in terms of general health indicators like body weight in preclinical models.[9]
References
- 1. The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxaliplatin induces muscle loss and muscle-specific molecular changes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for INU-152: A Critical Guide for Laboratory Professionals
Crucial Safety Notice: The identifier "INU-152" is not unique and may refer to several different chemical products with vastly different properties and disposal requirements. Accurate identification of the substance is the first and most critical step in ensuring safe handling and disposal. This guide provides disposal procedures for various substances that may be identified as "this compound." Please verify the specific chemical name and CAS number from your container's label and Safety Data Sheet (SDS) before proceeding.
Option 1: Tinuvin® 152 (Sterically Hindered Amine Light Stabilizer)
Tinuvin® 152 is a light stabilizer that is classified as a combustible dust.[1] Improper handling can lead to dust explosions.[1]
Quantitative Data Summary:
| Property | Value | Source |
| Thermal Decomposition | 140 °C | [1] |
| Solubility in Water | < 0.1 mg/l (at 20 °C) | [1] |
Disposal Protocol for Tinuvin® 152:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a NIOSH-certified particulate respirator, safety glasses with side-shields, and protective clothing.[1]
-
Containment: For small spills, use a suitable appliance to pick up the material.[1] For larger quantities, use a dust-binding material to contain the spill and prevent dust from becoming airborne.[1] Avoid raising dust during cleanup.[1]
-
Waste Collection:
-
Collect the contained material and place it in a clearly labeled, sealed container for disposal.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste container through your institution's hazardous waste program. Do not discharge any contaminated water into drains, surface waters, or groundwater.[1]
Disposal Workflow for Tinuvin® 152:
Caption: Disposal workflow for Tinuvin® 152.
Option 2: Europium-152 (Radioactive Material)
Europium-152 is a radioactive material and its disposal is strictly regulated.[2] This material should only be handled by personnel qualified to manage radioactive substances.[2]
Quantitative Data Summary:
| Property | Value | Source |
| Massic Activity | Approx. 18.7 kBq·g⁻¹ | [2] |
| Inhalation ALI | 20 μCi or 0.74 MBq | [2] |
| Ingestion ALI | 800 μCi or 29.6 MBq | [2] |
Disposal Protocol for Europium-152:
-
Consult Radiation Safety Office: Before any disposal procedures, you must consult with your institution's Radiation Safety Office. They will provide specific instructions based on your facility's license and regulations (e.g., 10 CFR Part 20).[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as determined by your Radiation Safety Office. This will likely include a lab coat, gloves, and safety glasses.
-
Waste Segregation: Do not mix radioactive waste with chemical or biological waste unless it is classified as mixed waste.[3][4]
-
Waste Collection:
-
Collect all waste containing Europium-152 in designated and properly shielded radioactive waste containers.
-
Label the container clearly with the radionuclide, activity, date, and other information required by your Radiation Safety Office.
-
-
Disposal: The Radiation Safety Office will arrange for the collection and disposal of the radioactive waste.
Disposal Workflow for Europium-152:
Caption: Disposal workflow for Europium-152.
Option 3: MARC 152 NU-SOLV CONTACT CLEANER (Flammable Aerosol)
MARC 152 NU-SOLV CONTACT CLEANER is an extremely flammable aerosol that may be fatal if swallowed and enters airways.[5] It contains isopropyl alcohol and heptane.[5]
Quantitative Data Summary:
| Component | CAS No. | Percentage |
| Isopropyl Alcohol | 67-63-0 | 7%-13% |
| Carbon Dioxide | 124-38-9 | 1%-5% |
| Heptane | 142-82-5 | 80%-90% |
Disposal Protocol for MARC 152 NU-SOLV CONTACT CLEANER:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves and safety glasses.[5] Ensure adequate ventilation.[5]
-
Container Handling: Do not pierce or burn the aerosol can, even after use.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Waste Collection:
-
For disposal of the product, it is considered hazardous waste.
-
Place the empty or partially empty can in a designated hazardous waste container for flammable aerosols.
-
-
Disposal: Dispose of the contents and container in accordance with local, state, and national regulations through your institution's hazardous waste program.[5]
Disposal Workflow for MARC 152 NU-SOLV CONTACT CLEANER:
Caption: Disposal workflow for MARC 152.
General Guidelines for Chemical Waste Disposal
For all chemical waste, adhere to the following best practices:
-
Labeling: Always ensure waste containers are clearly and accurately labeled with their contents.
-
Segregation: Do not mix different types of chemical waste unless specifically instructed to do so by your safety officer.[4] Separate aqueous waste from solvent waste.[4]
-
Containers: Use sturdy, leak-proof containers that are compatible with the waste they are holding.[6]
-
Storage: Store waste in designated Satellite Accumulation Areas (SAAs) with secondary containment.[4]
-
Empty Containers: Thoroughly empty all chemical containers.[6] Triple rinse empty containers, collecting the rinsate as chemical waste, before disposing of the container itself.[6] Deface labels on empty containers before disposal.[6]
-
Unknowns: Never dispose of unknown chemicals. Contact your institution's environmental health and safety department for guidance.
References
- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. nswai.org [nswai.org]
- 5. marc1.com [marc1.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guide for the Novel Compound INU-152
Disclaimer: The compound "INU-152" is a placeholder for a novel research chemical. The following guidance is based on established best practices for handling potent, uncharacterized compounds in a laboratory setting.[1][2] All procedures must be adapted to institution-specific safety protocols and the known characteristics of any analogous compounds.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to be a primary resource for operational and disposal planning, offering step-by-step guidance for safe laboratory conduct.
Personal Protective Equipment (PPE)
The primary routes of exposure to potent compounds are inhalation, ingestion, and skin absorption.[3] Therefore, a multi-layered PPE approach is mandatory to create a sufficient barrier against contact.[3] The required level of PPE is dictated by the specific handling procedure and the physical form of this compound.
Table 1: PPE Requirements for Handling this compound
| Scenario | Required PPE | Rationale |
| Handling Solid (Powder) this compound | Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR)[4][5], disposable coveralls ("bunny suit")[6], double nitrile gloves, safety goggles[6], and shoe covers. | To prevent inhalation of fine particulates and minimize skin contact with the potent compound.[3][4] |
| Handling this compound in Solution | Lab coat, nitrile gloves[1], and safety glasses with side shields.[7] | To protect against splashes and incidental contact. |
| High-Concentration Solution Work | In addition to standard solution handling PPE, a face shield should be worn.[1] | To provide an extra layer of protection for the face and eyes from splash hazards. |
| Spill Cleanup | The same level of PPE as for handling the solid form of the compound. | To ensure maximum protection during an uncontrolled release of the material. |
Experimental Protocols: Handling and Solution Preparation
All work with this compound, especially in its solid form, should be conducted within a certified chemical fume hood or a glove box to minimize exposure.[1]
Experimental Workflow for Solution Preparation:
-
Preparation:
-
Weighing and Dissolving:
-
Carefully weigh the desired amount of solid this compound in a tared container.
-
Add the solvent to the solid and mix gently until fully dissolved.
-
-
Post-Procedure:
-
Securely cap the solution container.
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.[10]
-
Disposal Plan
A comprehensive waste management plan is essential to prevent environmental contamination and ensure regulatory compliance.[11] All waste generated from handling this compound is to be considered hazardous.[12]
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[8][10] |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container.[8][10] Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | Dispose of in a designated sharps container for hazardous materials. |
| Contaminated PPE | Bag and seal in a labeled hazardous waste container. |
All hazardous waste must be disposed of through the institution's designated hazardous waste management program.[12][13] Never dispose of this compound waste down the drain or in regular trash.[12]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Logical Relationship for Emergency Response:
References
- 1. twu.edu [twu.edu]
- 2. Handling of reagents - SynCrest Inc. [syncrest.com]
- 3. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. acewaste.com.au [acewaste.com.au]
- 9. quora.com [quora.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
